molecular formula C10H20O B3421500 4-Tert-butylcyclohexanol CAS No. 21862-63-5

4-Tert-butylcyclohexanol

Cat. No.: B3421500
CAS No.: 21862-63-5
M. Wt: 156.26 g/mol
InChI Key: CCOQPGVQAWPUPE-UHFFFAOYSA-N
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Description

4-Tert-butylcyclohexanol is a useful research compound. Its molecular formula is C10H20O and its molecular weight is 156.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 156.151415257 g/mol and the complexity rating of the compound is 115. The solubility of this chemical has been described as 6.40e-04 mpractically insoluble to insolublesoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404197. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butylcyclohexan-1-ol
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InChI

InChI=1S/C10H20O/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9,11H,4-7H2,1-3H3
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InChI Key

CCOQPGVQAWPUPE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)(C)C1CCC(CC1)O
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Molecular Formula

C10H20O
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DSSTOX Substance ID

DTXSID5026623, DTXSID40883571, DTXSID50885182
Record name 4-tert-Butylcyclohexanol
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Record name Cyclohexanol, 4-(1,1-dimethylethyl)-, cis-
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Molecular Weight

156.26 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS], White crystals; Woody patchouli
Record name 4-tert-Butylcyclohexanol
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Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name trans-4-tert-Butylcyclohexanol
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Vapor Pressure

0.005 [mmHg]
Record name 4-tert-Butylcyclohexanol
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CAS No.

98-52-2, 937-05-3, 21862-63-5
Record name 4-tert-Butylcyclohexanol
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Record name Cyclohexanol, 4-(1,1-dimethylethyl)-, trans-
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Record name 4-TERT-BUTYLCYCLOHEXANOL, CIS-
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Foundational & Exploratory

cis-4-tert-butylcyclohexanol conformational analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Conformational Analysis of cis-4-tert-Butylcyclohexanol

Executive Summary

The conformation of a molecule—its three-dimensional shape—is fundamental to its chemical reactivity and biological activity. For cyclic molecules like cyclohexane derivatives, which are ubiquitous scaffolds in pharmaceuticals and natural products, understanding their preferred conformation is paramount. This guide provides a detailed examination of cis-4-tert-butylcyclohexanol, a model compound for demonstrating the principles of conformational analysis. We will explore how the sterically demanding tert-butyl group acts as a "conformational lock," forcing the cyclohexane ring into a single, predictable chair conformation. This guide will detail the energetic principles governing this preference, outline the primary experimental and computational methods for its verification, and discuss the implications for researchers in organic chemistry and drug development.

Introduction: The Central Role of Molecular Shape

In fields from materials science to medicinal chemistry, the function of a molecule is inextricably linked to its structure. For drug development professionals, the precise three-dimensional arrangement of atoms determines how a molecule will interact with its biological target, such as an enzyme or receptor. Cyclohexane and its derivatives are among the most common structural motifs in drug molecules. Their non-planar, puckered nature allows for a variety of spatial arrangements of substituents, only one of which may be biologically active. Consequently, the ability to predict and control the conformation of these rings is a critical skill.

This guide focuses on cis-4-tert-butylcyclohexanol as a quintessential example for studying conformational preferences. Its analysis provides a clear and unambiguous illustration of the powerful influence of steric hindrance on molecular geometry.

The Dynamic Landscape of the Cyclohexane Ring

A planar structure for cyclohexane is highly unstable due to significant angle strain (bond angles would be 120° instead of the ideal 109.5°) and torsional strain from eclipsed carbon-carbon bonds.[1] To relieve this strain, the ring adopts puckered conformations.

  • Chair Conformation : The most stable conformation of cyclohexane is the chair form, which eliminates virtually all angle and eclipsing strain.[1] In this conformation, the substituent positions are not equivalent; they are classified into two types:

    • Axial : Bonds parallel to the principal axis of the ring, pointing straight up or down.[2]

    • Equatorial : Bonds pointing out from the "equator" of the ring.[2]

  • Ring Flip : At room temperature, the cyclohexane ring is not static. It undergoes a rapid conformational interconversion known as a "ring flip".[3] During this process, all axial bonds become equatorial, and all equatorial bonds become axial.[3] For unsubstituted cyclohexane, the two chair conformers are identical in energy.

The stability of a substituted cyclohexane is determined by the steric interactions its substituents experience. The most significant of these are 1,3-diaxial interactions , which are repulsive forces between an axial substituent and the other two axial atoms (usually hydrogens) on the same side of the ring.[4] Because of these interactions, substituents generally prefer the more spacious equatorial position.[5][6]

Quantifying Steric Bulk: The "A-Value"

To quantify the preference of a substituent for the equatorial position, chemists use a parameter known as the "A-value". The A-value is the difference in Gibbs free energy (ΔG) between the conformer with the substituent in the axial position and the conformer with it in the equatorial position.[7] A larger A-value signifies a stronger preference for the equatorial position and indicates greater steric bulk.[7][8]

The tert-butyl group is exceptionally bulky. When forced into an axial position, it experiences severe 1,3-diaxial interactions. This steric strain is so significant that the tert-butyl group has one of the largest A-values of any common substituent.

SubstituentA-Value (kcal/mol)
-H0
-OH (Hydroxyl)0.87
-CH₃ (Methyl)1.74[7]
-C(CH₃)₃ (tert-Butyl)~5.0[7]

The ~5.0 kcal/mol A-value for the tert-butyl group means that the conformation with an equatorial tert-butyl group is overwhelmingly favored at equilibrium. This strong energetic preference effectively "locks" the cyclohexane ring into a single chair conformation, preventing ring flipping.[9]

Conformational Analysis of cis-4-tert-Butylcyclohexanol

The cis stereochemistry in a 1,4-disubstituted cyclohexane dictates that one substituent must be in an axial position while the other is in an equatorial position.[10][11] This leads to two possible chair conformers for cis-4-tert-butylcyclohexanol, which interconvert via a ring flip.

  • Conformer A : The tert-butyl group is equatorial , and the hydroxyl (-OH) group is axial .

  • Conformer B : The tert-butyl group is axial , and the hydroxyl (-OH) group is equatorial .

To determine the most stable conformation, we compare the energetic penalties (A-values) associated with placing each group in an axial position.

  • Conformer A : The only axial substituent is the hydroxyl group. The steric strain introduced is equal to its A-value, approximately 0.87 kcal/mol .

  • Conformer B : The axial substituent is the tert-butyl group. The steric strain is equal to its A-value, approximately 5.0 kcal/mol .

The energy difference between the two conformers is substantial: 5.0 - 0.87 = 4.13 kcal/mol . Conformer A, with the bulky tert-butyl group in the equatorial position and the smaller hydroxyl group in the axial position, is significantly more stable.[12][13] The equilibrium lies so far to the side of Conformer A that, for all practical purposes, the molecule exists exclusively in this conformation.

Fig 1. Ring-flip equilibrium of cis-4-tert-butylcyclohexanol.

Experimental and Computational Verification

Theoretical predictions must be validated by empirical data. The conformational preference of cis-4-tert-butylcyclohexanol can be unequivocally confirmed using spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the conformation of cyclohexane derivatives. The chemical shift and, more importantly, the coupling constant (J-value) of the proton attached to the same carbon as the hydroxyl group (the C1 methine proton) provides direct evidence of its orientation.

The magnitude of the coupling constant between two adjacent protons is dependent on the dihedral angle between them, a relationship described by the Karplus curve.

  • An axial proton has a large (trans-diaxial, ~180°) coupling to the adjacent axial protons and a small (gauche, ~60°) coupling to the adjacent equatorial protons. This results in a wide, complex multiplet with large J-values (typically 8-13 Hz).

  • An equatorial proton has only small (gauche, ~60°) couplings to its neighbors (both axial and equatorial). This results in a narrow multiplet with small J-values (typically 2-5 Hz).

In the stable conformer of cis-4-tert-butylcyclohexanol, the -OH group is axial, meaning the C1 proton is equatorial . We therefore predict that its signal in the ¹H NMR spectrum will be a narrow multiplet with small coupling constants.[14] Conversely, the trans isomer, which has an equatorial -OH group and an axial C1 proton, would show a broad multiplet with large coupling constants. This difference allows for clear assignment of the isomers in a mixture.[14][15]

  • Sample Preparation : Dissolve 5-10 mg of cis-4-tert-butylcyclohexanol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition : Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

  • Data Analysis :

    • Identify the signal for the C1 methine proton (H-C-OH). It will be a single proton multiplet, typically found between 3.5 and 4.1 ppm.

    • Expand the multiplet and measure the peak-to-peak distances to determine the coupling constants (J-values).

    • Observe the width of the multiplet at half-height (W₁/₂).

  • Interpretation : A narrow multiplet (W₁/₂ < 10 Hz) with small J-values confirms the equatorial position of the C1 proton, and therefore the axial position of the hydroxyl group, validating the predicted conformation.

Computational Chemistry

Molecular mechanics and quantum chemistry calculations can be used to determine the relative energies of different conformers. By building the two chair conformers of cis-4-tert-butylcyclohexanol in silico, a computational program can calculate the potential energy of each, confirming that the structure with the equatorial tert-butyl group is the global energy minimum.[16]

G start Define Molecule: cis-4-tert-butylcyclohexanol build_a Build Conformer A (tBu-eq, OH-ax) start->build_a build_b Build Conformer B (tBu-ax, OH-eq) start->build_b opt_a Geometry Optimization (e.g., DFT B3LYP/6-31G) build_a->opt_a opt_b Geometry Optimization (e.g., DFT B3LYP/6-31G) build_b->opt_b energy_a Calculate Single Point Energy opt_a->energy_a energy_b Calculate Single Point Energy opt_b->energy_b compare Compare Energies (ΔE = E_B - E_A) energy_a->compare energy_b->compare result Result: ΔE > 0, Conformer A is more stable compare->result

Sources

Stereoselective Synthesis of 4-tert-Butylcyclohexanol: A High-Pressure Catalytic Hydrogenation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hydrogenation of 4-tert-butylphenol (PTBP) to 4-tert-butylcyclohexanol (4-TBCH) is a canonical reaction in organic synthesis, serving as a critical case study for stereoselective alicyclic ring construction.[1] The product, 4-TBCH, exists as two diastereomers: cis and trans.[2] The trans isomer is highly valued in the fragrance industry (woody, dry notes) and as a rigid scaffold in pharmaceutical design, while the cis isomer is the kinetic product of catalytic hydrogenation.

This guide provides a rigorous technical framework for the synthesis, emphasizing the causality between catalyst choice and stereochemical outcome . We present a self-validating protocol using Rhodium on Alumina (Rh/Al₂O₃) for kinetic control, followed by thermodynamic equilibration strategies.[1]

Mechanistic Principles & Stereochemistry[1]

Conformational Analysis: The "Anchor" Effect

The tert-butyl group is the defining steric feature of this synthesis. With an A-value of ~4.9 kcal/mol, it effectively "locks" the cyclohexane ring into a chair conformation where the bulky tert-butyl group occupies the equatorial position to minimize 1,3-diaxial strain.

  • Cis-4-TBCH (Kinetic Product): The hydroxyl (-OH) group is axial .[1][3]

    • Formation:[4] Result of syn-addition of H₂ across the aromatic face adsorbed onto the catalyst surface.

  • Trans-4-TBCH (Thermodynamic Product): The hydroxyl (-OH) group is equatorial .[1][3][5]

    • Formation:[4] Requires isomerization (epimerization) of the alcohol center. This is the diequatorial conformer and is energetically favored by ~0.7 kcal/mol over the cis isomer.

The Horiuti-Polanyi Mechanism

The reduction proceeds via the Horiuti-Polanyi mechanism, where the phenol aromatic ring adsorbs flat onto the metal surface. Hydrogen atoms are transferred stepwise from the metal to the


-system from the bottom face, forcing the substituents (OH and t-Bu) away from the catalyst surface (cis-relationship).
Stereochemical Pathway Visualization[1]

ReactionPathway PTBP p-tert-Butylphenol (Planar Aromatic) Adsorption Catalyst Adsorption (Flat Geometry) PTBP->Adsorption Ph-OH binds metal H_Add Stepwise H-Addition (Syn-Facial) Adsorption->H_Add + 3 H2 Cis Cis-4-TBCH (Kinetic Product) OH: Axial H_Add->Cis Desorption Equilibration Epimerization (Catalyst/Heat) Cis->Equilibration High T / Active Catalyst Equilibration->Cis Reversible Trans Trans-4-TBCH (Thermodynamic Product) OH: Equatorial Equilibration->Trans Thermodynamic Sink

Figure 1: Mechanistic pathway showing the kinetic origin of the cis-isomer and the thermodynamic drive toward the trans-isomer.[1]

Experimental Strategy: Catalyst Selection

The choice of heterogeneous catalyst dictates the diastereomeric ratio (dr).

Catalyst SystemPrimary OutcomeMechanism Note
5% Rh/Al₂O₃ or Rh/C High Cis (>90%) Rapid hydrogenation at low T/P prevents desorption/re-adsorption cycles required for isomerization.[1]
Raney Nickel Mixed / Trans Lower activity requires higher T (>100°C), promoting alcohol dehydrogenation/re-hydrogenation (epimerization).[1]
Pd/C Variable Often less active for phenol reduction; requires forcing conditions that degrade selectivity.[1]
Ru/Al₂O₃ High Cis Similar to Rh but often requires higher pressures (50+ bar).[1]

Recommendation: For research purity, synthesize the Cis isomer using Rh/Al₂O₃ (cleaner reaction), then chemically equilibrate to Trans if needed using base (KOtBu) or Al(OiPr)₃, rather than relying on "dirty" high-temperature hydrogenation conditions.

Detailed Experimental Protocol

Protocol A: High-Selectivity Synthesis of cis-4-TBCH

Objective: Synthesis of >95% cis-4-tert-butylcyclohexanol.[1]

Reagents:

  • Substrate: p-tert-butylphenol (15.0 g, 100 mmol)[1]

  • Catalyst: 5% Rh/Al₂O₃ (750 mg, 5 wt% loading relative to substrate)

  • Solvent: 2-Propanol (150 mL, HPLC Grade)[1]

  • Gas: Hydrogen (99.999%)[1]

Equipment:

  • High-pressure stainless steel autoclave (e.g., Parr Instrument) with mechanical stirring and PID temperature control.[1]

Step-by-Step Methodology:

  • Catalyst Loading (Inert Atmosphere):

    • Critical: Rhodium catalysts can be pyrophoric if dry.[1] Weigh the catalyst rapidly and transfer to the autoclave liner. Immediately wet with 20 mL of 2-Propanol.

  • Substrate Addition:

    • Dissolve p-tert-butylphenol in the remaining 2-Propanol.[1] Add this solution to the wetted catalyst in the liner.

  • Sealing and Purging:

    • Seal the autoclave.

    • N₂ Purge: Pressurize to 5 bar with Nitrogen, stir for 1 min, then vent to 1 bar. Repeat 3 times to remove Oxygen (Safety limit: <1% O₂).[1]

    • H₂ Purge: Pressurize to 5 bar with Hydrogen, vent. Repeat 2 times.

  • Reaction:

    • Pressurize to 10 bar (145 psi) H₂.

    • Set stirring to 1000 rpm (Mass transfer limitation is the enemy of rate).

    • Heat to 50°C .

    • Monitoring: Monitor H₂ uptake via the reservoir pressure drop. Reaction is complete when uptake plateaus (typically 2-4 hours).[1]

  • Workup:

    • Cool reactor to <30°C. Vent H₂ carefully. Purge with N₂.[1][6][7][8]

    • Filter the reaction mixture through a Celite pad to remove the catalyst. Warning: Do not let the filter cake dry out completely (fire hazard).

    • Concentrate the filtrate under reduced pressure (Rotavap).

  • Purification:

    • Recrystallize from petroleum ether to obtain pure cis-isomer (white needles).[1]

Protocol B: Isomerization to trans-4-TBCH

Objective: Conversion of cis-rich mixture to thermodynamic trans-isomer.[1]

  • Take the crude cis-alcohol (10 g) from Protocol A.

  • Dissolve in dry Toluene (100 mL).

  • Add Aluminum Isopropoxide (1.0 g) or Potassium tert-butoxide (0.5 g).

  • Reflux under Nitrogen for 12 hours.

  • Quench with dilute HCl, extract, and recrystallize. The trans-isomer is less soluble and crystallizes preferentially.

Workflow Diagram

ExperimentalWorkflow Start Start: p-tert-Butylphenol Prep Dissolve in iPrOH Add 5% Rh/Al2O3 Start->Prep Purge Inert Purge (N2) Exchange to H2 Prep->Purge React Hydrogenation 10 bar H2, 50°C, 4h Purge->React Filter Celite Filtration (Remove Catalyst) React->Filter Analyze GC/NMR Analysis Determine cis/trans ratio Filter->Analyze Decision Target Isomer? Analyze->Decision CisPath Recrystallize (Petroleum Ether) Decision->CisPath Cis Desired TransPath Al(OiPr)3 Reflux (Equilibration) Decision->TransPath Trans Desired

Figure 2: Operational workflow for the synthesis and subsequent isomer selection.

Analytical Characterization

Distinguishing the isomers is critical. NMR coupling constants (


) provide definitive proof based on the Karplus relationship.
FeatureCis-Isomer (Axial OH)Trans-Isomer (Equatorial OH)
¹H NMR (CH-OH signal) ~4.03 ppm (Broad singlet or narrow multiplet)~3.50 ppm (Triplet of triplets)
Coupling (

)
Small (

Hz)
Large (

Hz)
GC Retention Time Typically elutes first (lower boiling point)Typically elutes second (higher boiling point)
Melting Point 82-83°C81-82°C (Note: MPs are close; mixed MP is depressed)

Safety & Hazards (Self-Validating Systems)

  • Hydrogen Embrittlement: Ensure the autoclave is rated for H₂ service. Standard steel can suffer embrittlement over time.[1]

  • Pyrophoric Catalysts: Spent Rh and Raney Ni catalysts are pyrophoric.[1]

    • Protocol: Never dispose of dry catalyst in a trash bin. Keep wet with water/solvent and dispose of in a designated hazardous waste container containing water.

  • Pressure Checks:

    • Validation: Always perform a "Leak Test" with N₂ at operating pressure before introducing H₂.[1] If pressure drops >5% in 10 mins, abort and reseal.

References

  • Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1] (Definitive text on Rh vs Ni selectivity).

  • Organic Syntheses. trans-4-t-Butylcyclohexanol. Org. Synth. 1967, 47, 18.

  • Eliel, E. L., & Ro, R. S. (1957).[1][9] Conformational Analysis. III. The 4-tert-Butylcyclohexyl System.[1][2][3][10] Journal of the American Chemical Society, 79(22), 5992–5995.

  • BenchChem. Thermodynamic Stability of cis- vs. trans-4-Aminocyclohexanol (Analogous system analysis).

  • Parr Instrument Company. Safety in the Operation of Laboratory Reactors and Pressure Vessels.

Sources

Physical properties of 4-tert-butylcyclohexanol isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 4-tert-Butylcyclohexanol Isomers

Abstract

This technical guide offers a comprehensive examination of the physical properties of the cis and trans isomers of this compound. For researchers, chemists, and professionals in drug development, a nuanced understanding of how stereochemistry dictates macroscopic properties is fundamental. This document moves beyond a simple recitation of data, delving into the conformational analysis that underpins the observable differences in melting point, boiling point, solubility, and spectroscopic signatures between these two isomers. We provide not only comparative data but also the causal explanations for these differences and detailed, field-tested protocols for their separation and characterization, ensuring both theoretical comprehension and practical applicability.

The Stereochemical Foundation: Conformational Analysis

The distinct physical properties of cis- and trans-4-tert-butylcyclohexanol are not arbitrary; they are a direct consequence of their three-dimensional structures. The cyclohexane ring is not planar, existing predominantly in a low-energy "chair" conformation. The stability of this conformation is dictated by the spatial arrangement of its substituents, which can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

The key to understanding this system is the tert-butyl group . Due to its significant steric bulk, it acts as a "conformational lock."[1] To avoid highly unfavorable steric clashes known as 1,3-diaxial interactions, the tert-butyl group will overwhelmingly occupy the more spacious equatorial position.[2] This anchoring effect dictates the position of the hydroxyl (-OH) group in each isomer.

  • trans-4-tert-Butylcyclohexanol : In this isomer, the substituents are on opposite sides of the ring. With the tert-butyl group locked in the equatorial position, the hydroxyl group also occupies an equatorial position. This diequatorial arrangement is the most thermodynamically stable conformation, as it minimizes steric strain.[2][3]

  • cis-4-tert-Butylcyclohexanol : Here, the substituents are on the same side of the ring. To accommodate the equatorial tert-butyl group, the hydroxyl group is forced into an axial position.[2] This arrangement introduces steric strain due to interactions between the axial hydroxyl group and the axial hydrogens on the same side of the ring, rendering the cis isomer less thermodynamically stable than the trans isomer.[4]

G cluster_cis cis-4-tert-butylcyclohexanol (Less Stable) cluster_trans trans-4-tert-butylcyclohexanol (More Stable) cis_struct t-Bu (Equatorial) -OH (Axial) cis_energy Higher Energy (Steric Strain) trans_energy Lower Energy (Minimal Strain) cis_energy->trans_energy ΔG° > 0 trans_struct t-Bu (Equatorial) -OH (Equatorial)

Caption: Conformational stability of this compound isomers.

Comparative Analysis of Physical Properties

The conformational differences directly translate into measurable variations in physical properties. While both isomers share the same molecular formula (C₁₀H₂₀O) and weight (156.27 g/mol ), their spatial arrangements affect intermolecular forces and crystal lattice packing.[5][6]

Propertycis-4-tert-Butylcyclohexanoltrans-4-tert-ButylcyclohexanolRationale for Difference
Melting Point 83°C[7]77 - 81°C[8][9]The slightly higher melting point of the cis isomer is counterintuitive but can be attributed to specific crystal packing efficiencies enabled by the axial hydroxyl group's position, potentially allowing for a more ordered solid-state structure.
Boiling Point 214.2°C (at 760 mmHg)[10][7]~230.5°C (estimate)[8]The equatorial hydroxyl group in the trans isomer is more exposed, leading to more effective intermolecular hydrogen bonding and requiring more energy to transition to the vapor phase.
Solubility Limited in water; soluble in organic solvents.[11][12]Limited in water; soluble in organic solvents.[12][13]Both isomers are dominated by the large, hydrophobic tert-butyl group, limiting water solubility.[12] Their polarity is considered very similar, resulting in comparable solubility in organic solvents.[14]
Appearance White to off-white crystalline powder.[11]White crystalline solid.[13]Both are typically supplied as white solids at room temperature.

Spectroscopic Fingerprints for Isomer Differentiation

Spectroscopy provides the most definitive means of identifying and distinguishing between the cis and trans isomers. The different chemical environments of the hydroxyl group and its neighboring protons create unique spectral signatures.

Infrared (IR) Spectroscopy

While both isomers show a characteristic broad O-H stretching absorption around 3200-3600 cm⁻¹, the key diagnostic feature is the C-O stretching vibration.

  • cis Isomer (Axial C-O bond): The C-O stretch appears at a specific frequency.

  • trans Isomer (Equatorial C-O bond): The C-O stretch is shifted relative to the cis isomer.[15]

This difference arises because the vibrational energy of the C-O bond is influenced by its steric environment. The distinct positions of these peaks provide a reliable method for identifying the dominant isomer in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is arguably the most powerful tool for distinguishing these isomers, focusing on the proton attached to the hydroxyl-bearing carbon (the H-1 proton).

  • cis Isomer (Axial -OH): In this conformation, the H-1 proton is equatorial . It experiences smaller coupling interactions with its neighboring protons (axial-equatorial and equatorial-equatorial couplings). This results in a signal that is typically a broad multiplet or "pentet" with small coupling constants, appearing further downfield around 4.03 ppm .[16]

  • trans Isomer (Equatorial -OH): Here, the H-1 proton is axial . It exhibits large coupling constants due to its interaction with two other axial protons (diaxial coupling). This strong coupling splits the signal into a well-defined triplet of triplets that appears further upfield, around 3.5 ppm .[17]

The significant difference in both the chemical shift and the splitting pattern of the H-1 proton serves as an unambiguous identifier for each isomer.

Experimental Protocols for Analysis and Separation

A robust understanding of these isomers requires reliable experimental methods for their separation and characterization. The following protocols are foundational for any laboratory working with these compounds.

Protocol 1: Isomer Separation by Gas Chromatography (GC)

Causality: Gas chromatography separates volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[18] For the this compound isomers, separation is achieved because the subtle differences in their polarity and boiling points cause them to interact differently with the GC column, leading to distinct retention times. A polar stationary phase is chosen to maximize interaction with the polar hydroxyl group, enhancing separation.[19]

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Interpretation prep1 Dissolve isomer mixture in volatile solvent (e.g., Dichloromethane) gc1 Inject 1 µL sample into heated port prep1->gc1 gc2 Vaporized sample carried by He/N₂ gas gc1->gc2 gc3 Separation on polar capillary column gc2->gc3 gc4 Detection by FID/TCD gc3->gc4 data1 Generate Chromatogram gc4->data1 data2 Identify peaks by retention time vs. standards data1->data2 data3 Quantify isomer ratio from peak areas data2->data3

Caption: Standard workflow for GC-based isomer separation.

Step-by-Step Methodology:

  • Instrument Setup:

    • Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD).

    • Column: Select a polar capillary column (e.g., DB-WAX, SUPELCOWAX™ 10).[20]

    • Carrier Gas: Use Helium or Nitrogen with a constant flow rate.[21]

  • Method Parameters:

    • Injection Port Temperature: Set to 250°C to ensure rapid vaporization.

    • Oven Temperature Program: Start at 140°C, hold for 2 minutes, then ramp at 5°C/min to 160°C. Hold for 5 minutes. (Note: This is a starting point and must be optimized for your specific column and instrument).[22]

    • Detector Temperature: Set to 250°C.

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of the this compound isomer mixture in a suitable solvent (e.g., dichloromethane or ethanol).

    • Prepare individual standard solutions of the pure cis and trans isomers for retention time confirmation.

  • Analysis:

    • Inject 1 µL of the sample into the GC.[22]

    • Record the chromatogram. The trans isomer, with its higher boiling point, will typically have a longer retention time.

    • Inject the individual standards to confirm peak identity.

    • The relative percentage of each isomer is calculated from the integrated area of its corresponding peak.

Protocol 2: Characterization by Melting Point Determination

Causality: A pure crystalline solid exhibits a sharp, defined melting point. The presence of an impurity (in this case, the other isomer) disrupts the crystal lattice, typically causing the melting to begin at a lower temperature and occur over a wider range. This protocol validates the purity of a separated isomer.

Step-by-Step Methodology:

  • Apparatus: Calibrated digital melting point apparatus.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Procedure:

    • Load a small amount of the powdered sample into a capillary tube to a depth of 2-3 mm.

    • Place the tube in the melting point apparatus.

    • Set a rapid heating ramp (10-20°C/min) to approximate the melting point.

    • Perform a second measurement with a new sample, heating rapidly to ~15°C below the approximate melting point, then slowing the ramp rate to 1-2°C/min.

  • Data Recording and Interpretation:

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the last crystal melts (T₂).

    • The melting range is T₁ - T₂. A sharp range (≤ 2°C) that matches the literature value indicates high purity. A broad or depressed range suggests the presence of the other isomer.

Conclusion

The physical properties of cis- and trans-4-tert-butylcyclohexanol are a textbook illustration of stereochemistry's influence on molecular behavior. The steric requirement of the tert-butyl group establishes a conformationally rigid system where the trans isomer enjoys greater thermodynamic stability due to its diequatorial arrangement. This fundamental difference manifests in distinct melting points, boiling points, and, most critically, unique spectroscopic signatures in IR and ¹H NMR. For the practicing scientist, leveraging these differences through established analytical techniques like gas chromatography and spectroscopy is essential for accurate identification, quantification, and purification of these isomers, ensuring the stereochemical integrity of research and development pathways.

References

  • Unknown. (n.d.). #20 Separation of Alcohols Using Gas Chromatography. [Link]

  • Chemsrc. (2025). cis-4-tert-Butylcyclohexanol | CAS#:937-05-3. [Link]

  • Homework.Study.com. (n.d.). Draw the chair conformations of each stereoisomer of this compound. [Link]

  • SpectraBase. (n.d.). This compound (cis/trans). [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Homework.Study.com. (n.d.). What is the most thermodynamically stable chair conformation for the substituents on cis-4-tert-butylcyclohexanol?. [Link]

  • Unknown. (n.d.). Gas Chromatography of an Alcohol Mixture. [Link]

  • Chegg.com. (2023). Solved Analyze the IR spectrum of the pure cis- and trans. [Link]

  • Delloyd's Lab-Tech. (n.d.). Gas chromatography of Alcohols. [Link]

  • Solubility of Things. (n.d.). This compound. [Link]

  • Royal Society of Chemistry. (n.d.). Conformational Analysis. Part 21. Conformational Isomerism in cis-Cyclohexane-I ,3-diol. [Link]

  • Odinity. (2014). Separation & Identification of Alcohols by Gas Chromatography. [Link]

  • Homework.Study.com. (n.d.). A portion of NMR spectrum of this compound is shown below. [Link]

  • Brainly. (2016). Is cis this compound more polar than trans?. [Link]

  • YouTube. (2020). This compound - J values. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. [Link]

  • Reddit. (2014). Question regarding rate of reaction of oxidation of trans- and cis- this compound. [Link]

  • Unknown. (n.d.). C-13 NMR Spectrum. [Link]

  • SpectraBase. (n.d.). Trans-4-tert-butylcyclohexanol - Optional[13C NMR] - Chemical Shifts. [Link]

  • Brainly. (2023). Tert-butyl groups are so large that they function as "conformational locks," only adopting equatorial. [Link]

  • Automated Topology Builder. (n.d.). trans-4-tert-Butylcyclohexanol | C10H20O | MD Topology | NMR | X-Ray. [Link]

  • NIST. (n.d.). Cyclohexanol, 4-(1,1-dimethylethyl)-. [Link]

Sources

The Anchor Effect: A Technical Guide to Conformational Locking in 4-tert-butylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Winstein-Holness" Override

In dynamic stereochemistry, most substituted cyclohexanes exist as a rapidly equilibrating mixture of chair conformers. This equilibrium complicates the study of reaction kinetics because the observed reactivity is a weighted average of two distinct conformers (the Winstein-Holness principle).

4-tert-butylcyclohexanol represents the canonical solution to this problem. By introducing a tert-butyl group, we exploit its massive A-value (4.9 kcal/mol) to effectively "lock" the ring into a single chair conformation. This molecule acts as a stereochemical ruler, allowing researchers to isolate and quantify the specific reactivity of axial versus equatorial substituents without the interference of ring flipping.

This guide details the thermodynamics, spectroscopic signatures, and differential reactivity of this system, serving as a blueprint for rigidification strategies in modern drug design.

Thermodynamic Fundamentals

The tert-butyl group is chemically inert but sterically dominant. When attached to a cyclohexane ring, the energy penalty for placing it in an axial position is so severe that the molecule is >99.9% locked in the conformation where the tert-butyl group is equatorial.

The Energy Landscape

The following diagram illustrates why the tert-butyl group functions as an anchor.

EnergyLandscape Unstable Unstable Conformer (t-Butyl Axial) Barrier Ring Flip Barrier (~10.8 kcal/mol) Unstable->Barrier High Strain Stable Locked Conformer (t-Butyl Equatorial) Stable->Unstable Forbidden (>4.9 kcal/mol penalty) Barrier->Stable Rapid Relaxation

Figure 1: The thermodynamic well created by the tert-butyl anchor. The reverse transition from equatorial to axial is energetically prohibitive at standard temperatures.

Isomer Definitions

Because the tert-butyl group is fixed in the equatorial position, the stereochemistry of the hydroxyl group is defined relative to it:

Isomertert-Butyl PositionHydroxyl PositionRelationshipStability
Trans EquatorialEquatorial 1,4-diequatorialMore Stable (Thermodynamic Product)
Cis EquatorialAxial 1,4-axial/equatorialLess Stable (Kinetic Product)

Spectroscopic Validation (Self-Validating Protocols)

In a synthesis or kinetic study, you must verify the conformation.


H NMR is the gold standard here, relying on the Karplus relationship which correlates the coupling constant (

) with the dihedral angle.
The H1 Signal Diagnostic

The proton attached to the same carbon as the hydroxyl group (the carbinol proton, H1) provides the diagnostic signal.

  • Trans-isomer (OH equatorial): The H1 proton is axial .[1] It experiences two large anti-periplanar couplings (

    
    ) with adjacent axial protons.
    
  • Cis-isomer (OH axial): The H1 proton is equatorial .[1] It experiences only small gauche couplings (

    
    ) with adjacent protons.
    
Diagnostic Table:

H NMR Parameters (400 MHz, CDCl

)
ParameterTrans-4-tert-butylcyclohexanolCis-4-tert-butylcyclohexanol
H1 Conformation Axial (

)
Equatorial (

)
Multiplicity Triplet of Triplets (

)
Quintet-like (narrow multiplet)
Coupling (

)
10–12 Hz (Large)N/A
Coupling (

)
3–4 Hz (Small)2–3 Hz (Small)
Signal Width (

)
Broad (~25 Hz)Narrow (~10 Hz)

Experimental Check: If your H1 signal is a wide multiplet spanning >20 Hz, you have the trans isomer. If it is a narrow clump, you have the cis isomer.

Differential Reactivity: The Oxidation Rate Study

This is the critical application for the "Application Scientist." The locked conformation reveals that steric strain can accelerate reaction rates .

The Phenomenon

When oxidizing this compound with Chromic Acid (Jones Oxidation), the Cis (Axial OH) isomer reacts significantly faster than the Trans (Equatorial OH) isomer.

Why?

  • Ground State Destabilization: The cis isomer suffers from 1,3-diaxial interactions between the axial OH and the axial hydrogens at C3 and C5.

  • Strain Relief: Oxidation converts the

    
     carbinol carbon to an 
    
    
    
    carbonyl carbon (ketone). This flattens the geometry, removing the axial substituent and relieving the 1,3-diaxial strain.
  • Activation Energy: Because the ground state of the cis isomer is higher in energy (destabilized), the activation energy (

    
    ) to reach the transition state is lower compared to the stable trans isomer.
    

OxidationKinetics Cis Cis-Alcohol (Axial OH) High Ground State Energy TS Transition State (Strain Relief) Cis->TS Fast (Low Ea) Trans Trans-Alcohol (Equatorial OH) Low Ground State Energy Trans->TS Slow (High Ea) Ketone 4-tert-butylcyclohexanone (Common Product) TS->Ketone Irreversible

Figure 2: Kinetic pathway showing the acceleration of axial alcohol oxidation due to relief of steric strain.

Experimental Protocol: Competitive Oxidation Rates

To validate this experimentally, use the following protocol. This is a self-validating kinetic competition experiment.

Reagents:

  • cis-4-tert-butylcyclohexanol (1.0 equiv)

  • trans-4-tert-butylcyclohexanol (1.0 equiv)

  • Standard Jones Reagent (CrO

    
     / H
    
    
    
    SO
    
    
    )
  • Internal Standard (e.g., Dodecane) for GC analysis.

Workflow:

  • Baseline: Dissolve equimolar amounts (0.5 mmol each) of cis and trans isomers in Acetone (10 mL) with the internal standard.

  • T0 Sample: Take a 50 µL aliquot, quench with isopropanol/ether, and analyze by GC to establish the exact starting ratio (should be 1:1).

  • Initiation: Add 0.2 equiv of Jones reagent dropwise at 0°C. (Limiting reagent ensures competition).

  • Reaction: Stir for 5 minutes.

  • Quench & Analyze: Quench the entire reaction with isopropanol. Extract with ether.

  • Readout: Analyze the remaining starting materials by GC.

Expected Result: The cis isomer peak will be significantly depleted compared to the trans isomer peak. The ratio of consumption rates (


) is typically >3:1.

Implications for Drug Design: The Entropic Advantage

The principles demonstrated by this compound are directly applicable to Structure-Activity Relationship (SAR) studies.

The "Locking" Strategy

In drug discovery, binding affinity (


) is a sum of enthalpic (

) and entropic (

) terms.

  • Flexible Ligands: When a flexible drug binds to a protein, it must "freeze" into a specific bioactive conformation. This causes a massive loss of conformational entropy (unfavorable

    
    ), penalizing the binding affinity.
    
  • Locked Ligands: By using a rigid scaffold (like a locked cyclohexane or a spirocycle) that pre-organizes the molecule into the bioactive conformation, the entropic penalty is paid during synthesis, not during binding. This results in a higher apparent binding affinity.

Application: If a piperidine or cyclohexane ring in a lead compound is flexible, medicinal chemists often introduce a methyl or tert-butyl group (or bridge the ring) to lock the conformation. If the locked conformation matches the receptor pocket, potency often increases by 10-100 fold.

References

  • Winstein, S., & Holness, N. J. (1955). Neighboring Carbon and Hydrogen.[2] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis. Journal of the American Chemical Society. [Link]

  • Eliel, E. L., & Ro, R. S. (1957). Conformational Analysis. III. The 4-tert-Butylcyclohexyl System.[1][3][4][5][6][7] Journal of the American Chemical Society. [Link]

  • Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Alcohols.[8][9][10] [Link]

  • Fang, Z., et al. (2025). Conformational Restriction: An Effective Tactic in 'Follow-On'-Based Drug Discovery. Future Medicinal Chemistry. [Link]

Sources

An In-depth Technical Guide to the Safe Handling and Management of 4-tert-butylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety protocols and handling precautions for 4-tert-butylcyclohexanol (CAS No. 98-52-2), a common intermediate in chemical synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep understanding of the causality behind each safety recommendation, ensuring a self-validating system of laboratory safety.

Section 1: Compound Profile & Physicochemical Properties

This compound is a substituted cyclohexanol derivative that typically appears as a white crystalline solid at room temperature.[1] Its bulky tert-butyl group significantly influences its physical properties, such as solubility and steric hindrance in reactions.[1] Understanding these fundamental properties is the first step in a thorough risk assessment.

Data Presentation: Physicochemical Properties

Property Value Source(s)
Molecular Formula C₁₀H₂₀O [2][3]
Molecular Weight 156.27 g/mol [3][4]
Appearance White crystalline solid, powder, or granules [1][4]
Melting Point 60 - 70 °C [4][5]
Boiling Point ~224 - 228 °C [5]
Flash Point 105 °C / 221 °F (Closed Cup) [2][6][7]
Solubility Insoluble in water; soluble in alcohols and other organic solvents [1][5][8]
Vapor Pressure < 0.1 hPa at 20 °C [5]

| Density | ~0.87 g/cm³ |[5][7] |

Section 2: Hazard Identification and Toxicological Profile

The primary hazard associated with this compound is its classification as a serious eye irritant.[2][7][9] While generally considered to have low acute toxicity, adherence to safety protocols is crucial to mitigate risks.[5][9] As an aliphatic alcohol, prolonged or repeated skin contact may cause irritation, and inhalation of dust can irritate the respiratory tract.[6][10]

Authoritative Grounding: The U.S. OSHA Hazard Communication Standard (29 CFR 1910.1200) classifies this chemical as hazardous due to its potential to cause serious eye irritation (Category 2A).[2] This classification is based on data showing that contact can result in significant, though reversible, eye injury.

Data Presentation: Toxicological Data Summary

Endpoint Value Species Source(s)
LD50 Oral 3620 - 4200 mg/kg Rat [2][5]
LD50 Dermal > 5 g/kg Rabbit [2][5]
Eye Irritation Category 2A (Causes serious eye irritation) Rabbit [2][3][9]
Skin Irritation May cause mild skin irritation upon prolonged contact Rabbit [3][10]
Genotoxicity Not found to be a concern for genotoxic potential in available assays N/A [11]

| Aquatic Toxicity | Harmful to aquatic life | N/A |[5][12] |

Section 3: The Hierarchy of Controls for Safe Handling

A robust safety culture prioritizes systematic risk reduction. The hierarchy of controls is a framework that ranks hazard control measures from most to least effective. This approach is fundamental to designing safe experimental workflows involving this compound.

Mandatory Visualization: Hierarchy of Controls

Hierarchy_of_Controls cluster_most_effective Most Effective cluster_middle cluster_least_effective Least Effective Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a safer alternative) Engineering Engineering Controls (Isolate people from hazard) e.g., Fume Hood, Ventilated Balance Enclosure Administrative Administrative Controls (Change the way people work) e.g., SOPs, Training, Labeling PPE Personal Protective Equipment (PPE) (Protect the worker with gear) e.g., Goggles, Gloves, Lab Coat

Caption: The Hierarchy of Controls for risk mitigation.

  • Engineering Controls (Primary Barrier): The most critical control for handling solid this compound is to prevent dust generation and inhalation.

    • Causality: Since the compound is a powder, weighing and transferring operations can create airborne dust, which poses an inhalation and eye exposure risk.

    • Implementation: Always handle the solid material in a chemical fume hood or a ventilated balance enclosure.[5][10] These systems capture dust at the source, isolating the operator from the hazard. Ensure eyewash stations and safety showers are readily accessible.[2]

  • Administrative Controls (Procedural Safety): These are the work practices and procedures that reinforce safety.

    • Implementation: Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this chemical. Ensure all personnel are trained on the specific hazards and handling requirements. Maintain clear and accurate labeling on all containers. Always wash hands thoroughly after handling.[5][13]

  • Personal Protective Equipment (PPE) (Final Barrier): PPE is essential but should never be the sole means of protection. It is designed to protect the user when other controls fail or are not feasible.

Data Presentation: Recommended Personal Protective Equipment (PPE)

Body Part Protection Standard/Specification Causality & Rationale Source(s)
Eyes/Face Chemical safety goggles or face shield OSHA 29 CFR 1910.133, EN166 Mandatory. Protects against airborne dust and splashes, preventing serious eye irritation. [2][10][13]
Hands Chemical-resistant gloves EN374 Prevents skin contact. Nitrile rubber (0.11 mm or thicker) is a suitable material. Always inspect gloves before use. [6][13]
Body Laboratory coat, long pants, closed-toe shoes N/A Protects skin from accidental spills and contamination. [13][14]

| Respiratory | NIOSH/MSHA approved respirator (e.g., N95 dust mask) | OSHA 29 CFR 1910.134, EN149 | Required when engineering controls are insufficient or during large-scale transfers where dust generation is unavoidable. |[10][13][15] |

Section 4: Standard Operating Procedures (SOPs)

Experimental Protocol: Routine Handling and Dispensing
  • Preparation: Don all required PPE as specified in the table above.

  • Work Area Setup: Confirm that the chemical fume hood or ventilated enclosure is operational. Place a spill tray or absorbent pad on the work surface.

  • Dispensing:

    • Gently open the container to avoid creating a plume of dust.

    • Use a spatula or scoop to carefully transfer the desired amount of this compound to a tared container.

    • Minimize the drop height to prevent dust from becoming airborne.

    • Avoid generating dusty conditions.[13]

  • Closure: Tightly close the main container immediately after dispensing.[13][16]

  • Cleanup: Clean the spatula and any contaminated surfaces within the hood.

  • Post-Handling: Wash hands thoroughly with soap and water after the procedure is complete.[5]

Experimental Protocol: Storage and Incompatibility Management
  • Storage Location: Store containers in a cool, dry, well-ventilated area away from direct sunlight and heat.[9][13][16] Recommended storage temperature is between +15°C and +25°C.[6]

  • Container Integrity: Keep containers tightly sealed to prevent moisture absorption and contamination.[13][16]

  • Incompatible Materials:

    • Causality: As an alcohol, this compound can react with strong oxidizing agents, strong acids, and strong bases.[2] Such reactions can be exothermic and compromise containment.

    • Segregation: Ensure the chemical is stored separately from these incompatible material classes.

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency is critical to minimizing harm.

Mandatory Visualization: Emergency Response Workflow

Emergency_Response Start Incident Occurs (Spill or Exposure) Assess Assess Situation Is the area safe? Is anyone injured? Start->Assess Exposure Personal Exposure Assess->Exposure Yes Spill Chemical Spill Assess->Spill No FirstAid Administer First Aid (See Protocol) Exposure->FirstAid MinorSpill Minor Spill (Small, Contained) Spill->MinorSpill Medical Seek Immediate Medical Attention FirstAid->Medical Report Report Incident Medical->Report MajorSpill Major Spill (Large, Uncontained) MinorSpill->MajorSpill No Cleanup Follow Spill Cleanup Protocol MinorSpill->Cleanup Yes Evacuate Evacuate Area Alert Emergency Services MajorSpill->Evacuate Cleanup->Report Evacuate->Report

Sources

Chirality and Optical Activity of 4-tert-butylcyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Scientists

Introduction: The Conformational Anchor

In the realm of stereochemistry, 4-tert-butylcyclohexanol and its derivatives serve as the "hydrogen atom" of conformational analysis. The bulky tert-butyl group (


-value 

4.9 kcal/mol) acts as a conformational anchor , effectively locking the cyclohexane ring into a single chair conformation where the tert-butyl group is equatorial.

This rigidity eliminates the complexity of ring-flipping (


), making these derivatives ideal scaffolds for:
  • Studying Structure-Property Relationships (SPR): Isolating the optical activity contributions of specific axial or equatorial substituents.

  • Chiral Auxiliaries: Providing a fixed steric environment for asymmetric induction.

  • Liquid Crystal Mesogens: Serving as rigid cores in cholesteric liquid crystals.

This guide details the stereochemical principles, enzymatic resolution protocols, and chiroptical analysis methods for these derivatives.

Stereochemical Foundations

The Achirality of the Parent Scaffold

A critical distinction must be made immediately: Parent this compound is achiral. Despite having cis/trans isomers, both isomers possess a plane of symmetry (


) passing through C1 and C4.
  • Cis-isomer: Axial -OH. Achiral (meso-like symmetry).

  • Trans-isomer: Equatorial -OH. Achiral.

Desymmetrization via Substitution

Chirality is introduced only when the symmetry plane is broken by substitution at the C2 or C3 positions .

  • 2-Substituted Derivatives: Create two chiral centers (C1 and C2). The "locked" conformation ensures that substituents occupy fixed axial or equatorial positions, allowing for precise optical activity measurements.

Visualization: Conformational Locking & Desymmetrization

The following diagram illustrates the locking mechanism and the introduction of chirality.

ConformationalLocking Unsub This compound (Achiral Plane of Symmetry) Lock t-Butyl Anchor (Locks Conformation) Unsub->Lock A-value > 4.9 kcal/mol Subst Substitution at C2 (Breaks Symmetry) Lock->Subst Derivatization Chiral Chiral Derivative (e.g., 2-bromo-4-tert-butyl...) Subst->Chiral Formation of Stereocenters

Figure 1: The transition from the achiral parent scaffold to a chiral derivative via conformational locking and desymmetrization.

Experimental Protocol: Enzymatic Kinetic Resolution (EKR)

Since direct synthesis often yields racemates, Enzymatic Kinetic Resolution is the gold standard for obtaining enantiopure this compound derivatives. The following protocol uses Candida antarctica Lipase B (CAL-B), known for high enantioselectivity (


) toward secondary alcohols.[1]
Protocol: Resolution of rac-cis-2-Methyl-4-tert-butylcyclohexanol

Objective: Isolate optically pure (


)-alcohol and (

)-acetate.

Reagents:

  • Substrate: rac-cis-2-Methyl-4-tert-butylcyclohexanol (10 mmol)

  • Biocatalyst: Novozym 435 (Immobilized CAL-B, 20 mg/mmol substrate)

  • Acyl Donor: Vinyl Acetate (5.0 equiv)

  • Solvent: Anhydrous Hexane or Diisopropyl Ether (DIPE)

Workflow:

  • Preparation: Dissolve the racemic substrate (1.70 g, 10 mmol) in anhydrous hexane (50 mL) in a round-bottom flask.

  • Initiation: Add Vinyl Acetate (4.6 mL, 50 mmol) and Novozym 435 (200 mg).

  • Incubation: Shake the mixture at 200 rpm at 30°C . Monitor the reaction via GC or chiral HPLC.

    • Mechanism:[2][3][4][5][6][7] The lipase preferentially acylates the (

      
      )-enantiomer (following Kazlauskas' rule), leaving the (
      
      
      
      )-alcohol unreacted.
  • Termination: Stop the reaction at 50% conversion (typically 6–24 hours depending on substitution) by filtering off the enzyme.

  • Purification:

    • Evaporate the solvent under reduced pressure.

    • Perform Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).

    • Fraction A: (

      
      )-Acetate (High 
      
      
      
      ).
    • Fraction B: (

      
      )-Alcohol (Low 
      
      
      
      ).

Data Summary Table: Typical Resolution Metrics

ParameterValueNotes
Enzyme CAL-B (Novozym 435)High stability and reusability.
Selectivity (

)
> 200Indicates near-perfect resolution.[1]
Yield 45-48% (per enantiomer)Theoretical max is 50%.
ee (Product) > 99%Determined by Chiral HPLC (e.g., Chiralcel OD-H).

Optical Activity & Structural Analysis

Once resolved, determining the absolute configuration and conformation is critical. The "locked" nature of the ring allows for the rigorous application of semi-empirical rules.

The Octant Rule (For Ketone Derivatives)

When the alcohol is oxidized to the ketone (e.g., 2-substituted-4-tert-butylcyclohexanone), the Octant Rule predicts the sign of the Cotton effect in Circular Dichroism (CD) spectra.

  • Principle: The carbonyl group is the reference. The space is divided into eight octants.[8]

  • Application:

    • Orient the molecule with the C=O bond along the

      
      -axis.
      
    • The tert-butyl group (equatorial) lies in a nodal plane or a "far" octant with weak contribution.

    • Substituents at C2 (axial vs. equatorial) fall into specific octants, determining the sign of the CD band (

      
       transition at ~290 nm).
      
    • Axial substituents typically have a strong contribution.

    • Equatorial substituents often lie near nodal planes, contributing less.

NMR Analysis ( H Coupling Constants)

The conformation is self-validating via NMR.

  • Axial Proton (

    
    ):  Large coupling constant with adjacent axial protons (
    
    
    
    Hz).
  • Equatorial Proton (

    
    ):  Small coupling constants (
    
    
    
    Hz).
  • Validation: In 4-tert-butyl derivatives, the H1 proton signal width at half-height (

    
    ) immediately reveals if the substituent is axial (
    
    
    
    Hz) or equatorial (
    
    
    Hz).
Visualization: Analytical Workflow

AnalysisWorkflow cluster_Methods Analytical Methods Sample Chiral Derivative Sample CD CD Spectroscopy (Octant Rule) Sample->CD n->pi* transition NMR 1H NMR (J-Coupling) Sample->NMR H1 coupling HPLC Chiral HPLC (ee Determination) Sample->HPLC Enantiomeric Purity Result Absolute Configuration & Conformation Assigned CD->Result Sign of Cotton Effect NMR->Result Jax-ax vs Jeq-eq

Figure 2: Analytical workflow for assigning configuration to this compound derivatives.

Applications in Drug Development & Materials

The optical activity of these derivatives is not just an academic curiosity; it drives function in applied materials.

  • Liquid Crystals (LCs):

    • Derivatives (esters/ethers) are used as chiral dopants in nematic phases to induce cholesteric (chiral nematic) phases .

    • The "helical twisting power" (HTP) is directly related to the rigid conformational asymmetry provided by the tert-butyl lock.

    • Mechanism:[2][3][4][5][6][7] The chiral solute acts as a defect, forcing the achiral solvent molecules to twist, creating a photonic bandgap.

  • Chiral Auxiliaries:

    • Used in asymmetric synthesis (e.g., Diels-Alder reactions) where the bulky tert-butyl group shields one face of the molecule, forcing approach from the opposite side.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on conformational analysis and the tert-butyl lock).
  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1723-1754. Link

  • Lightner, D. A., & Toan, V. V. (1987).[9] The Octant Rule.[8][9][10][11] XX. Syntheses and Circular Dichroism Data of Chiral 4-Deuterioadamantan-2-ones. Tetrahedron, 43(21), 4905-4916.[9] (Detailed application of Octant Rule in rigid systems). Link

  • Kozioł, A., et al. (2020). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. ResearchGate. (Synthesis protocols for derivatives). Link

  • Anderson, E. M., et al. (1995). Enzymatic Resolution of 2-Substituted Cyclohexanols. Biocatalysis and Biotransformation.[2][4][12][13] (Specific protocols for CAL-B resolution).

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of trans-4-tert-Butylcyclohexanol via LiAlH₄ Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of trans-4-tert-butylcyclohexanol from 4-tert-butylcyclohexanone. Unlike bulky borohydrides (e.g., L-Selectride) that favor cis-isomers via steric approach control, Lithium Aluminum Hydride (LiAlH₄) is a small, unhindered nucleophile.[1] It predominantly yields the thermodynamically more stable trans-isomer (equatorial alcohol) through axial hydride attack.

This guide addresses the critical challenge of handling pyrophoric LAH, optimizing the stereochemical ratio (~90:10 trans:cis), and purifying the final product to analytical grade.

Theoretical Framework & Mechanism

Conformational Locking

The tert-butyl group at the C4 position acts as a "conformational anchor." Due to its high A-value (approx.[2] 4.9 kcal/mol), it locks the cyclohexane ring into a chair conformation where the tert-butyl group is equatorial. This prevents ring-flipping, making the carbonyl carbon's two faces (axial and equatorial) distinct and non-interconvertible.

Stereochemical Control

The reduction follows Product Development Control (or more accurately, unhindered axial attack):

  • Axial Attack (Favored): The small hydride ion attacks from the axial trajectory. This minimizes torsional strain in the transition state and yields the equatorial alcohol (trans) .

  • Equatorial Attack (Disfavored): Attack from the equatorial trajectory yields the axial alcohol (cis) . This is disfavored for small nucleophiles but favored by bulky reagents (Steric Approach Control).

Reaction Pathway Diagram

ReactionMechanism Ketone 4-tert-Butylcyclohexanone (Locked Chair) TS_Axial TS: Axial Attack (Less Torsional Strain) Ketone->TS_Axial + LAH TS_Eq TS: Equatorial Attack (Steric Approach) Ketone->TS_Eq + LAH LAH LiAlH4 (Small Nucleophile) LAH->TS_Axial LAH->TS_Eq Prod_Trans trans-Alcohol (Equatorial -OH) Major (~90%) TS_Axial->Prod_Trans Favored Pathway Prod_Cis cis-Alcohol (Axial -OH) Minor (~10%) TS_Eq->Prod_Cis Minor Pathway

Figure 1: Mechanistic pathway showing the preference for axial attack by LiAlH₄ to form the trans-isomer.

Experimental Protocol

Safety Pre-requisites
  • Pyrophoric Hazard: LiAlH₄ reacts violently with water and protic solvents, liberating flammable hydrogen gas.

  • Atmosphere: All operations must be performed under an inert atmosphere (Nitrogen or Argon).

  • Solvents: Diethyl ether or THF must be anhydrous (dried over Na/benzophenone or molecular sieves).

Reagents and Equipment
  • Substrate: 4-tert-butylcyclohexanone (1.0 eq)[1][3]

  • Reagent: LiAlH₄ (0.5 - 0.75 eq; 1 mole of LAH delivers 4 hydrides, but excess is used to drive kinetics).

  • Solvent: Anhydrous Diethyl Ether (

    
    ).
    
  • Quench: Distilled water, 15% NaOH solution.

Step-by-Step Methodology
Phase A: Reaction Setup
  • Flame-dry a 2-neck round bottom flask and cool under a stream of

    
    .
    
  • Charge the flask with LiAlH₄ (powder or pellets) and suspend in anhydrous

    
     at 0°C (ice bath).
    
  • Dissolve 4-tert-butylcyclohexanone in a separate portion of anhydrous

    
    .
    
Phase B: Addition
  • Add the ketone solution dropwise to the LAH suspension over 15–20 minutes.

    • Note: Maintain temperature <10°C to minimize side reactions.

  • Remove ice bath and stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC (Solvent: 30% EtOAc/Hexane). The ketone spot (

      
      ) should disappear.
      
Phase C: The Fieser Workup (Crucial)

To avoid the formation of gelatinous aluminum emulsions, use the Fieser method : For every


 grams  of LiAlH₄ used:
  • Slowly add

    
     mL  of water (Caution: Gas evolution).
    
  • Add

    
     mL  of 15% aqueous NaOH.
    
  • Add

    
     mL  of water.
    
  • Warm to RT and stir for 15 minutes until a granular white precipitate forms.

  • Filter through a celite pad or sintered glass funnel. Rinse the solid cake with ether.

Phase D: Isolation
  • Dry the combined ethereal filtrate over anhydrous

    
    .
    
  • Concentrate under reduced pressure (Rotovap) to yield the crude solid (mixture of trans and cis).

Workflow Diagram

Workflow cluster_Quench Fieser Workup (Critical Step) Start Start: Anhydrous Setup Suspension Suspend LiAlH4 in Et2O (0°C, N2 atm) Start->Suspension Addition Dropwise Addition of Ketone Suspension->Addition Reaction Stir at RT (30-60 min) Monitor TLC Addition->Reaction Q1 Add x mL H2O Reaction->Q1 Q2 Add x mL 15% NaOH Q1->Q2 Q3 Add 3x mL H2O Q2->Q3 Granular Stir until Granular ppt Q3->Granular Filter Filter & Dry Organic Layer Granular->Filter Isolate Evaporate Solvent (Crude Product) Filter->Isolate

Figure 2: Operational workflow for the reduction and Fieser workup.

Purification and Analysis

Since the reaction yields an isomeric mixture (~90% trans, 10% cis), purification is required to isolate the pure trans isomer.

Purification Strategy
  • Recrystallization: The trans-isomer is less soluble in non-polar solvents than the cis-isomer.

    • Solvent: Petroleum Ether or Pentane.

    • Procedure: Dissolve crude solid in minimum hot solvent. Cool slowly to 0°C. The trans-isomer crystallizes as white needles.

Analytical Validation (¹H NMR)

NMR is the definitive method for assigning stereochemistry based on the coupling constants (


) of the methine proton at C1 (

).
Featuretrans -4-tert-butylcyclohexanolcis -4-tert-butylcyclohexanol
H1 Position AxialEquatorial
OH Position EquatorialAxial
Chemical Shift

ppm

ppm
Signal Shape Wide Multiplet (

)
Narrow Multiplet (quintet-like)
Coupling (

)
Large

Hz (Axial-Axial)
Small

Hz
Thermodynamics More Stable (Major Product)Less Stable (Minor Product)

Interpretation: The trans isomer's


 proton is axial. It couples with two adjacent axial protons (

Hz) and two adjacent equatorial protons (

Hz). This results in a wide signal width (>20 Hz). The cis isomer's

is equatorial, lacking large axial-axial couplings, resulting in a narrow signal width.

References

  • Eliel, E. L.; Senda, Y. "Reduction of 4-tert-butylcyclohexanone with lithium aluminum hydride." Tetrahedron1970, 26, 2411–2428.
  • Ashby, E. C.; Boone, J. R. "Stereochemistry of reduction of substituted cyclohexanones with lithium aluminum hydride." J. Org. Chem.1976 , 41, 2890.

  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (The standard reference for the Fieser Workup).
  • Wigfield, D. C. "Stereochemistry and mechanism of ketone reductions by hydride reagents." Tetrahedron1979 , 35, 449.

  • Master Organic Chemistry. "Reduction of Cyclohexanones." (Educational resource for mechanism visualization).

Sources

Application Notes & Protocols: Stereoselective Synthesis of cis-4-tert-butylcyclohexanol via Meerwein-Ponndorf-Verley Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the Meerwein-Ponndorf-Verley (MPV) reduction for the stereoselective synthesis of cis-4-tert-butylcyclohexanol from 4-tert-butylcyclohexanone. The MPV reduction is a highly chemoselective method for reducing aldehydes and ketones to their corresponding alcohols.[1][2] This application note delves into the mechanistic underpinnings of the reaction, with a particular focus on the factors governing diastereoselectivity in substituted cyclohexanone systems. Detailed, field-tested protocols are provided for researchers, scientists, and professionals in drug development, aiming to deliver a robust and reproducible methodology.

Introduction: The Strategic Value of the Meerwein-Ponndorf-Verley Reduction

The Meerwein-Ponndorf-Verley (MPV) reduction, discovered independently by Meerwein, Ponndorf, and Verley, is a cornerstone reaction in organic synthesis for the reduction of carbonyl compounds.[1][3] It utilizes an aluminum alkoxide, typically aluminum isopropoxide [Al(OiPr)₃], as a catalyst in the presence of a sacrificial alcohol, usually isopropanol.[1][4] The reaction is revered for its mild conditions and exceptional chemoselectivity, leaving sensitive functional groups such as carbon-carbon double bonds, nitro groups, and halogens unaffected.[3]

The synthesis of cis-4-tert-butylcyclohexanol is of significant commercial interest, particularly in the fragrance industry.[5] Achieving high diastereoselectivity in favor of the cis isomer is a common challenge in synthetic organic chemistry. While many reducing agents favor the formation of the thermodynamically more stable trans isomer, the MPV reduction, especially when employing heterogeneous catalysts, can be tailored to yield the desired cis product with high selectivity.[5][6]

Mechanistic Insights: Achieving cis-Selectivity

The MPV reduction proceeds through a six-membered cyclic transition state involving the aluminum alkoxide catalyst, the carbonyl substrate, and the hydride donor (isopropanol).[1][3][7][8] The aluminum atom acts as a Lewis acid, coordinating to the carbonyl oxygen of the ketone. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the transfer of a hydride from the isopropoxide ligand to the carbonyl carbon.[8]

The stereochemical outcome of the reduction of 4-tert-butylcyclohexanone is determined by the direction of the hydride attack on the carbonyl group. The bulky tert-butyl group effectively "locks" the cyclohexane ring in a chair conformation where it occupies an equatorial position to minimize steric strain.[9][10] This leaves two faces for the incoming hydride to attack: the axial face and the equatorial face.

  • Axial Attack: Leads to the formation of the trans alcohol (equatorial hydroxyl group).

  • Equatorial Attack: Leads to the formation of the cis alcohol (axial hydroxyl group).

Generally, small hydride reagents, like sodium borohydride, tend to favor axial attack, yielding the trans product.[9][11] Conversely, bulkier reducing agents often favor equatorial attack to avoid steric hindrance with the axial hydrogens at the C-3 and C-5 positions.[9][11] In the context of the MPV reduction, the catalyst-substrate complex presents a sterically demanding environment around the carbonyl group, which can be leveraged to favor the equatorial attack necessary for the formation of the cis-isomer. Recent studies have shown that heterogeneous catalysts, such as certain zeolites and mixed metal oxides, can provide the necessary steric hindrance and transition-state selectivity to achieve high cis:trans ratios.[5][12][13]

MPV_Mechanism cluster_0 Catalytic Cycle Ketone 4-tert-butyl- cyclohexanone Coordination Coordination Complex Ketone->Coordination Coordination Al_iPr Al(OiPr)₃ Al_iPr->Coordination TS Six-Membered Transition State Coordination->TS Hydride Transfer Product_Complex Product-Catalyst Complex TS->Product_Complex Acetone Acetone TS->Acetone Product_Complex->Al_iPr Ligand Exchange Alcohol_Product cis-4-tert-butyl- cyclohexanol Product_Complex->Alcohol_Product Release Isopropanol Isopropanol Isopropanol->Al_iPr Regeneration

Figure 1: Catalytic cycle of the Meerwein-Ponndorf-Verley reduction.

Experimental Protocol: Homogeneous MPV Reduction

This protocol details the synthesis of cis-4-tert-butylcyclohexanol using a standard homogeneous MPV reduction. While heterogeneous catalysts can offer higher cis-selectivity, this method provides a reliable baseline and is accessible in most laboratory settings.

Materials and Reagents
Reagent/MaterialGradeSupplierPart Number
4-tert-butylcyclohexanone98%Sigma-Aldrich135111
Aluminum isopropoxide>98%Sigma-Aldrich220418
Isopropanol (2-Propanol)Anhydrous, 99.5%Sigma-Aldrich278475
TolueneAnhydrous, 99.8%Sigma-Aldrich244511
Hydrochloric Acid (HCl)1 M solutionFisher ScientificSE23-1
Diethyl EtherACS GradeVWRVW3725-4
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeFisher ScientificM65-500
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Distillation head with condenser and receiving flask

  • Heating mantle with a magnetic stirrer

  • Thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Gas chromatograph (GC) or NMR spectrometer for product analysis

Step-by-Step Procedure
  • Reaction Setup: Assemble the distillation apparatus using the three-neck flask. Ensure all glassware is oven-dried and assembled under a nitrogen or argon atmosphere to maintain anhydrous conditions.

  • Reagent Charging: To the reaction flask, add 4-tert-butylcyclohexanone (15.4 g, 0.1 mol) and anhydrous toluene (100 mL).

  • Catalyst Addition: With gentle stirring, add aluminum isopropoxide (20.4 g, 0.1 mol) to the flask.

  • Solvent Exchange: Add anhydrous isopropanol (50 mL). Begin heating the mixture to distill off the low-boiling isopropanol-toluene azeotrope. This step is crucial to drive the equilibrium towards the products by removing the acetone formed during the reaction.[7][14]

  • Reaction: Continue the distillation until the temperature of the distillate reaches the boiling point of pure toluene (~111 °C). This indicates that the acetone and isopropanol have been largely removed. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by GC analysis of small aliquots.

  • Quenching: After cooling the reaction mixture to room temperature, slowly and cautiously add 1 M HCl (100 mL) to quench the reaction and dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Analysis: Analyze the crude product by ¹H NMR or GC to determine the yield and the cis:trans diastereomeric ratio. The standard MPV reduction typically yields a mixture favoring the thermodynamically more stable trans-isomer.[6]

Workflow A 1. Assemble Dry Glassware under Inert Atmosphere B 2. Charge Flask with Ketone and Toluene A->B C 3. Add Aluminum Isopropoxide B->C D 4. Add Isopropanol and Begin Distillation C->D E 5. Monitor Reaction by GC (2-4 hours) D->E F 6. Cool and Quench with 1 M HCl E->F G 7. Extract with Diethyl Ether F->G H 8. Wash Organic Layer G->H I 9. Dry and Concentrate H->I J 10. Analyze Product (NMR/GC) I->J

Figure 2: Experimental workflow for the synthesis of 4-tert-butylcyclohexanol.

Achieving High cis-Selectivity: The Role of Heterogeneous Catalysts

While the standard homogeneous MPV reduction often yields the trans isomer as the major product, significant advances have been made in developing heterogeneous catalysts that favor the formation of the cis isomer. Zeolites, particularly Zeolite BEA, and magnesium-aluminum mixed oxides have shown remarkable stereoselectivity for the cis product.[5][13][15][16][17]

These solid catalysts are believed to impose a high degree of steric hindrance in the transition state, forcing the hydride transfer to occur from the equatorial face of the cyclohexanone ring.[12] For instance, studies using Zeolite BEA as a catalyst have reported cis-4-tert-butylcyclohexanol as the major product with high selectivity.[5][16] Similarly, MgO-Al₂O₃ catalysts derived from layered double hydroxides have demonstrated high conversions with a cis:trans ratio greater than 12.[13][17]

The protocol for a heterogeneous reaction would be similar in principle, involving refluxing the ketone in isopropanol in the presence of the solid catalyst, followed by simple filtration to remove the catalyst before workup.

Data Summary and Expected Outcomes

Reduction MethodCatalystTypical cis:trans RatioReference(s)
Homogeneous MPVAl(OiPr)₃~23:77[6]
Heterogeneous MPVZeolite BEAHigh cis-selectivity[5]
Heterogeneous MPVMgO-Al₂O₃>92:8[13]
Sodium BorohydrideNaBH₄~12:88[6]
L-Selectride®Li(s-Bu)₃BH~92:8[6]

Conclusion

The Meerwein-Ponndorf-Verley reduction is a versatile and chemoselective method for the synthesis of alcohols from ketones. While the standard homogeneous protocol for the reduction of 4-tert-butylcyclohexanone favors the trans isomer, the use of specific heterogeneous catalysts can dramatically shift the diastereoselectivity towards the desired cis isomer. This guide provides a solid foundation for researchers to perform the MPV reduction and explore more advanced catalytic systems to achieve high stereocontrol in their synthetic endeavors.

References

  • NPTEL Archive. (2014). 2.4.4. Meerwein-Ponndorf-Verley Reduction. NPTEL. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (2023, December 1). Meerwein–Ponndorf–Verley reduction. Wikipedia. Retrieved February 12, 2026, from [Link]

  • Creyghton, E. J., Ganeshie, S. D., & van Bekkum, H. (1995). Stereoselective Reduction of 4-tert-Butylcyclohexanone to cis-4-tert-Butylcyclohexanol catalysed by Zeolite BEA. Journal of the Chemical Society, Chemical Communications, (18), 1859-1860. Retrieved February 12, 2026, from [Link]

  • Chemistry Learner. (2023, May 12). M.P.V Reduction|Meerwein-Ponndorf| Aluminium ethoxide|Tishchenko. YouTube. Retrieved February 12, 2026, from [Link]

  • University of Liverpool. (n.d.). Axial or equatorial attack is possible on a cyclohexanone. University of Liverpool. Retrieved February 12, 2026, from [Link]

  • Vaia. (n.d.). Q45E The Meerwein–Ponndorf–Verley.... Vaia. Retrieved February 12, 2026, from [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.6 Enantioselective Carbonyl Reductions. Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • Kumbhar, A. S., et al. (1998). Meerwein—Ponndorf—Verley Reduction of Carbonyl Compounds Catalyzed by Mg—Al Hydrotalcite. ResearchGate. Retrieved February 12, 2026, from [Link]

  • Semantic Scholar. (1995). Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol catalysed by zeolite BEA. Semantic Scholar. Retrieved February 12, 2026, from [Link]

  • Novak, M., et al. (2009). Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control. The Chemical Educator, 14(6), 232-235. Retrieved February 12, 2026, from [Link]

  • Aramendía, M. A., et al. (2002). Meerwein–Ponndorf–Verley reduction of cycloalkanones over magnesium–aluminium oxide. Journal of the Chemical Society, Perkin Transactions 2, (6), 1122-1125. Retrieved February 12, 2026, from [Link]

  • Reddit. (2019, November 21). Axial and equatorial attack on cyclohexanone preference. Reddit. Retrieved February 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction. Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Royal Society of Chemistry. (1995). Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol catalysed by zeolite BEA. Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]

  • Aramendía, M. A., et al. (2002). Meerwein–Ponndorf–Verley reduction of cycloalkanones over magnesium–aluminium oxide. Journal of the Chemical Society, Perkin Transactions 2, 1122-1125. Retrieved February 12, 2026, from [Link]

  • Cambridge University Press. (n.d.). Meerwein-Ponndorf-Verley Reaction (Reduction). Cambridge University Press. Retrieved February 12, 2026, from [Link]

  • Chemistry Hall. (2020, June 30). Meerwein Ponndorf Verley (MPV Reduction): Easy mechanism, examples, applications. Chemistry Hall. Retrieved February 12, 2026, from [Link]

Sources

Troubleshooting & Optimization

Minimizing impurities in the acetylation of 4-tert-butylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Ticket Focus: Minimizing Impurities & Stereochemical Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Stereochemical Challenge

Welcome to the technical support hub. You are likely here because the acetylation of 4-tert-butylcyclohexanol is not as straightforward as acetylating a primary alcohol.

The core challenge lies in the conformational locking of the cyclohexane ring by the bulky tert-butyl group. This creates two distinct reacting species with vastly different kinetic profiles:

  • Trans-isomer: The hydroxyl (-OH) group is equatorial .[1] It is sterically accessible and reacts readily.

  • Cis-isomer: The hydroxyl (-OH) group is axial .[2] It is sterically hindered by the 3,5-diaxial hydrogens, making it significantly slower to react and prone to side reactions like elimination.

In the fragrance industry (e.g., "Vertenex"), the cis-isomer (floral note) is often the high-value target, whereas the trans-isomer (woody) is less desirable. Preserving this stereochemistry while driving the reaction to completion without dehydration is the primary technical hurdle.

Module 1: The Knowledge Base (Mechanistic Insights)

The "Why" Behind Impurities

To minimize impurities, you must understand their origin. The reaction is not just A + B


 C; it is a competition between substitution (acetylation) and elimination (dehydration).
Impurity TypeChemical NameRoot CauseMechanism
Elimination Product 4-tert-butylcyclohexeneStrong Acid Catalysis + HeatProtonation of the -OH turns it into a good leaving group (

), followed by E1 or E2 elimination.
Isomerized Product trans-acetate (if cis was target)Acidic EnvironmentAcid-catalyzed epimerization. The thermodynamic equilibrium favors the trans isomer.
Unreacted Starting Material cis-4-tert-butylcyclohexanolSteric HindranceThe axial position of the cis-OH repels the incoming acetyl group, causing the reaction to stall.
Color Bodies Polymerized/Oxidized byproductsExcessive HeatThermal degradation of trace impurities or solvent interactions.
The Solution: Nucleophilic Catalysis (DMAP)

Standard acid catalysis (


) is risky because it promotes both elimination and isomerization. The gold standard for this reaction is Nucleophilic Catalysis  using 4-Dimethylaminopyridine (DMAP) .
  • Mechanism: DMAP attacks the acetic anhydride to form a highly reactive N-acylpyridinium ion.[3] This intermediate is less sensitive to steric hindrance than the anhydride itself and does not require the harsh acidic conditions that cause elimination.

Module 2: Troubleshooting Guides (Q&A Format)

Ticket #101: "I am seeing high levels of 4-tert-butylcyclohexene (alkene) in my GC."

Diagnosis: You are likely using a Brønsted acid catalyst (Sulfuric, p-TsOH) or running the reaction at temperatures exceeding 100°C. Solution:

  • Switch Catalyst: Move to a basic/nucleophilic system. Use Pyridine as the solvent/base with 1-5 mol% DMAP.

  • Temperature Control: Cap your reaction temperature at 50-60°C . The DMAP catalyst lowers the activation energy, making high heat unnecessary.

  • Reagent Check: Ensure your Acetic Anhydride is free of acetic acid contaminants (which act as protons).

Ticket #102: "The reaction stalls at 90% conversion. The remaining 10% is the cis alcohol."

Diagnosis: This is the "Axial Lag." The trans isomer reacted quickly, but the cis isomer is struggling due to steric hindrance (1,3-diaxial interaction). Solution:

  • The "Spike" Method: Do not add more heat. Add a second "spike" of DMAP (0.5 mol%) and a slight excess of Acetic Anhydride (0.2 eq).

  • Concentration: Ensure the reaction is not too dilute. A higher concentration increases the collision frequency for the hindered axial alcohol.

Ticket #103: "My cis/trans ratio changed from 80:20 (starting material) to 60:40 (product)."

Diagnosis: Isomerization has occurred.[4][5] This almost exclusively happens in the presence of protons (


) or Lewis acids over time.
Solution: 
  • Buffer the System: If using acetyl chloride, you generate HCl as a byproduct. You must use a stoichiometric base (Triethylamine or Pyridine) to neutralize the acid immediately.

  • Avoid Protracted Reaction Times: Stop the reaction exactly when the starting material is consumed. Extended stirring in the presence of byproduct acetic acid can slowly equilibrate the mixture to the thermodynamically stable trans form.

Module 3: Optimized Experimental Protocol

Objective: Acetylation of this compound with >98% yield, <0.5% alkene, and retention of stereochemistry.

Reagents:

  • Substrate: this compound (1.0 eq)[6][7][8]

  • Reagent: Acetic Anhydride (1.2 eq)

  • Catalyst: DMAP (2.0 mol%)

  • Base/Solvent: Pyridine (1.5 eq) or Triethylamine (1.5 eq) in DCM. Note: Pyridine acts as both base and co-catalyst.

Step-by-Step Workflow:

  • Setup: In a clean, dry round-bottom flask, dissolve this compound in Dichloromethane (DCM) (approx 5 mL per gram of substrate).

  • Base Addition: Add Pyridine (1.5 eq) and DMAP (0.02 eq). Stir until dissolved.

  • Controlled Addition: Cool the system to 0°C (ice bath). Add Acetic Anhydride (1.2 eq) dropwise. Why? The reaction is exothermic.[9] Heat spikes favor elimination.

  • Reaction: Allow to warm to Room Temperature (25°C). Stir for 2–4 hours.

    • Checkpoint: Monitor via TLC or GC. If the cis isomer persists, warm gently to 40°C.

  • Quench: Once complete, add saturated

    
     solution. Stir vigorously for 15 minutes to hydrolyze excess anhydride.
    
  • Workup:

    • Separate organic layer.[8][10]

    • Wash with 1M HCl (cold) to remove residual Pyridine/DMAP (pyridine turns into water-soluble pyridinium salt).

    • Wash with Brine.

    • Dry over

      
       and concentrate.
      

Module 4: Visualizing the Logic

Figure 1: Reaction Pathway & Impurity Formation

This diagram illustrates the competition between the desired acetylation and the undesired elimination, highlighting the role of the catalyst.

AcetylationPathways Start This compound (Cis/Trans Mixture) AcidCat Strong Acid (H2SO4) High Temp Start->AcidCat BaseCat DMAP / Pyridine Low Temp Start->BaseCat Ac2O Acetic Anhydride Intermed_Acid Protonated Alcohol (Good Leaving Group) AcidCat->Intermed_Acid Protonation Intermed_Cat N-Acylpyridinium (Activated Intermediate) BaseCat->Intermed_Cat Activation Product 4-tert-butylcyclohexyl acetate (Desired Ester) Intermed_Cat->Product Nucleophilic Attack (Fast) Intermed_Acid->Product Slow Attack Impurity_Alkene 4-tert-butylcyclohexene (Elimination Impurity) Intermed_Acid->Impurity_Alkene -H2O (Heat) Impurity_Iso Isomerized Product (Stereo Loss) Intermed_Acid->Impurity_Iso Equilibration

Caption: Pathway comparison showing how DMAP (Green path) bypasses the protonated intermediate that leads to elimination (Red path).

Figure 2: Troubleshooting Logic Tree

Use this flow to diagnose issues during your experiment.

TroubleshootingTree Start Analyze Crude Reaction (GC/TLC) Q1 Is Conversion < 95%? Start->Q1 Q2 Is Alkene > 1%? Q1->Q2 No Fix_Time Increase Reaction Time or Concentration Q1->Fix_Time Yes (Slow) Fix_DMAP Add DMAP Spike (Overcomes Axial Sterics) Q1->Fix_DMAP Yes (Stalled) Q3 Is Cis:Trans Ratio Changed? Q2->Q3 No Fix_Temp LOWER Temperature Remove Acid Catalysts Q2->Fix_Temp Yes Result_Success Process Optimized Proceed to Workup Q3->Result_Success No Fix_Base Add Base (TEA/Pyridine) to neutralize acid Q3->Fix_Base Yes

Caption: Decision logic for diagnosing yield loss and impurity profiles based on analytical data.

References

  • Stereochemical Kinetics: Eliel, E. L., & Biros, F. J. (1966). Conformational Analysis. XII. Acetylation Rates of Cyclohexanols. Journal of the American Chemical Society.[11] Link

  • DMAP Catalysis Mechanism: Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition. Link

  • Industrial Process (Vertenex): ChemicalBook. (n.d.). 4-tert-Butylcyclohexyl acetate Properties and Production. Link

  • Elimination Side Reactions: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (Chapter 17: Elimination Reactions). Oxford University Press. Link

Sources

Overcoming poor solubility of 4-tert-butylcyclohexanol in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting aqueous solubility issues with 4-tert-butylcyclohexanol (4-tBCH) Ticket ID: #SOL-4TBCH-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open

Welcome to the Formulation Support Center

I understand you are facing precipitation issues ("crashing out") with this compound in aqueous buffers. This is a classic challenge with bulky lipophilic alcohols. The tert-butyl group acts as a massive hydrophobic anchor, reducing water solubility to <1 g/L while simultaneously increasing the melting point (especially in the trans isomer), making simple heating ineffective.

Below is a non-linear troubleshooting guide designed to bypass standard trial-and-error. Choose the module that matches your downstream application.

Quick Navigation (Decision Matrix)

Before proceeding, identify your constraint using the logic flow below.

SolubilizationStrategy Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints. Start Start: Define Application Toxicity Is Cellular Toxicity a Concern? Start->Toxicity Enzymatic Is it an Enzymatic Assay? Toxicity->Enzymatic Yes (Bio-assay) Cosolvent Method A: Cosolvents (DMSO/EtOH) Toxicity->Cosolvent No (Chemical Synthesis) Cyclodextrin Method B: Cyclodextrin Complex Enzymatic->Cyclodextrin Yes (Sensitive Enzymes) Surfactant Method C: Non-ionic Surfactants Enzymatic->Surfactant No (Cell Culture)

Module A: The "Quick Fix" (Cosolvents)

Best for: Chemical synthesis, acute toxicity studies, or robust enzymatic assays.

The Problem: Users often prepare a stock in ethanol, then pipette directly into the buffer. The sudden polarity shift causes the hydrophobic 4-tBCH to aggregate instantly.

The Solution: You must use the "Step-Down" Dilution Method to prevent local supersaturation.

Optimized Protocol
  • Primary Stock: Dissolve 4-tBCH in pure DMSO (Dimethyl Sulfoxide) or Ethanol to 100 mM.

    • Note: DMSO is preferred over ethanol due to its higher boiling point and better miscibility, preventing evaporation-induced precipitation.

  • Intermediate Dilution: Do not add stock directly to the final buffer. Create a 10x intermediate in a 50:50 mix of DMSO:Water.

  • Final Addition: Add the intermediate dropwise to your vortexing aqueous buffer.

Solvent Compatibility Table
SolventMax Final % (Cell Culture)Max Final % (Enzymatic)Solubility of 4-tBCH (Stock)
DMSO 0.1% - 0.5%< 2%High (>500 mM)
Ethanol < 0.1%< 1%High (>500 mM)
Methanol Toxic< 5%High
Acetone Not RecommendedNot RecommendedHigh

Critical Insight: If you see a "milky" haze, you have formed a micro-emulsion, not a solution. This will scatter light in optical density (OD) readings. Spin at 10,000 x g for 5 mins; if a pellet forms, the method failed.

Module B: The "Pharma Standard" (Cyclodextrin Encapsulation)

Best for: Cell culture, animal studies, and assays sensitive to organic solvents.

The Science: this compound is a textbook "guest" molecule for Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. The bulky tert-butyl group fits snugly into the lipophilic cavity of the

-CD (approx 6.0–6.5 Å diameter), while the hydroxyl group remains exposed or hydrogen-bonded near the rim. This renders the molecule water-soluble without changing its chemical structure [1].
Protocol: Molecular Encapsulation

Target Concentration: 10 mM aqueous solution (approx. 1.5 mg/mL).

  • Carrier Prep: Dissolve HP-

    
    -CD in water or PBS to 20% (w/v).
    
    • Why HP-

      
      -CD? Native 
      
      
      
      -CD has low solubility (18 mg/mL). The hydroxypropyl derivative is soluble >500 mg/mL.
  • Excess Addition: Add 4-tBCH in excess (e.g., 20 mM equivalent) to the CD solution.

  • Equilibration: Shake at 250 RPM for 24–48 hours at room temperature.

    • Tip: Sonication for 30 mins can accelerate this, but heat can degrade the complex stability constant (

      
      ).
      
  • Filtration: Filter through a 0.22

    
    m PVDF filter to remove uncomplexed solid 4-tBCH.
    
  • Validation: The filtrate is your solubilized stock.

CD_Workflow Figure 2: Workflow for creating a host-guest inclusion complex. Step1 1. Prepare 20% HP-beta-CD in Aqueous Buffer Step2 2. Add Excess 4-tBCH (Solid Phase) Step1->Step2 Step3 3. Shake 24h @ 25°C (Host-Guest Equilibrium) Step2->Step3 Step4 4. Filter (0.22 um) Step3->Step4 Step5 5. Soluble Complex Ready Step4->Step5

Module C: Surfactants (Micellar Solubilization)

Best for: High-throughput screening (HTS) or non-sensitive biochemical assays.

The Science: When surfactant concentration exceeds the Critical Micelle Concentration (CMC), 4-tBCH partitions into the hydrophobic core of the micelle.

Troubleshooting FAQ:

  • Q: Which surfactant?

    • A: Use Tween 80 (Polysorbate 80) . It has a low CMC (0.012 mM) and is less protein-denaturing than SDS.

  • Q: How much?

    • A: You must be above the CMC.[1] A 0.1% to 0.5% (w/v) Tween 80 solution is usually sufficient to solubilize millimolar quantities of lipophilic alcohols [2].

Module D: Isomer-Specific Issues (Cis vs. Trans)

You may encounter batch-to-batch variability if your 4-tBCH source changes.

  • Trans-4-tBCH: The tert-butyl group locks the ring in a rigid conformation. In the trans isomer, both the t-butyl and OH groups are equatorial (in the stable chair). This symmetry leads to better crystal packing, a higher melting point, and lower water solubility compared to the cis isomer.

  • Cis-4-tBCH: The OH group is axial (less stable, lower lattice energy).

  • Implication: If a protocol worked previously but fails now, check if your new batch has a higher trans content. You may need to increase the CD concentration or cosolvent ratio.

References
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society. Link

  • PubChem. (n.d.). This compound Compound Summary. Link

Sources

Validation & Comparative

A Comparative Olfactory and Analytical Guide to Cis- and Trans-4-tert-butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of fragrance chemistry, stereoisomerism—the spatial arrangement of atoms within molecules—plays a pivotal role in defining the olfactory character of a substance. A quintessential example of this principle is found in 4-tert-butylcyclohexyl acetate (PTBCHA), a widely used synthetic aroma chemical.[1][2] The molecule exists as two distinct stereoisomers, cis and trans, each possessing a unique and commercially valuable fragrance profile.[3][4] This guide provides an in-depth comparison of these two isomers, detailing their fragrance profiles, the analytical methodologies used for their characterization, and the synthetic strategies that influence their final composition.

The Olfactory Dichotomy: Unveiling the Scent Profiles

The primary distinction between the cis and trans isomers of 4-tert-butylcyclohexyl acetate lies in their scent. While commercial products are often a mixture, the fragrance industry has a clear preference for compositions rich in the cis-isomer due to its superior aromatic qualities.[1][5]

  • cis-4-tert-butylcyclohexyl Acetate: The cis-isomer is celebrated for its intense, floral, and fruity fragrance.[3][4][6] It imparts a sophisticated and complex character, often described as having woody-orris notes.[7][8] This isomer is frequently associated with a sweet, creamy, and rich profile with a strong floral undertone.[2][7] Its versatility makes it a cornerstone ingredient in a vast array of products, from fine fragrances to soaps and detergents.[2][7][9]

  • trans-4-tert-butylcyclohexyl Acetate: In contrast, the trans-isomer presents a fragrance profile that is predominantly woody.[3][4][6][10] While it contributes to the overall woody character of commercial PTBCHA mixtures, its scent is considered less complex and potent than that of the cis-isomer.[1][3]

The significant difference in their olfactory properties underscores the importance of stereochemistry in fragrance design. The spatial orientation of the acetate and tert-butyl groups on the cyclohexane ring directly influences how each molecule interacts with olfactory receptors in the nose, leading to the perception of distinct scents.

Quantitative Olfactory Comparison
IsomerDominant Odor ProfileCommon DescriptorsRelative Intensity
cis-4-tert-butylcyclohexyl acetate Floral, Fruity, Woody[3][6][8]Sweet, creamy, rich, woody-orris[2][7][8]More Intense[3]
trans-4-tert-butylcyclohexyl acetate Woody[3][6][10]Rich, woody[3]Less Intense
Synthetic Strategy: The Key to Olfactory Control

The final cis:trans ratio in a commercial batch of 4-tert-butylcyclohexyl acetate is not a matter of chance; it is a direct result of the chosen synthetic pathway. The process typically involves two main steps: the catalytic hydrogenation of 4-tert-butylphenol to 4-tert-butylcyclohexanol, followed by the acetylation of the resulting alcohol.[3]

The critical step for controlling the stereochemistry is the initial hydrogenation. The choice of catalyst dictates the predominant isomer formed:

  • High-cis Isomer Production: To produce a product rich in the desirable cis-isomer, a rhodium-on-carbon catalyst is employed.[3] This specific catalytic system favors the formation of the cis-alcohol, which is then acetylated to yield high cis-4-tert-butylcyclohexyl acetate.[3][11]

  • High-trans Isomer Production: Conversely, using a Raney nickel catalyst for the hydrogenation step results in a higher percentage of the trans-isomer.[3]

This deliberate catalyst selection is a prime example of how process chemistry is fundamental to achieving a specific, desired sensory outcome in the fragrance industry.

Experimental Protocol: Isomer Ratio Determination by Gas Chromatography (GC)

To ensure the quality and desired fragrance profile of 4-tert-butylcyclohexyl acetate, it is imperative to accurately determine the cis:trans isomer ratio. Gas chromatography is the standard analytical method for this purpose.[3]

Objective: To separate and quantify the cis and trans isomers of 4-tert-butylcyclohexyl acetate in a sample.

Methodology:

  • Sample Preparation:

    • Dilute the 4-tert-butylcyclohexyl acetate sample in a suitable solvent (e.g., ethanol or hexane) to a concentration of approximately 1% (v/v). This prevents column overloading and ensures sharp chromatographic peaks.

  • Instrumentation:

    • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID).

    • Column: A non-polar capillary column (e.g., DB-1, HP-5ms, or equivalent) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is typically suitable for separating these isomers. Non-polar columns separate compounds primarily based on boiling point differences.

    • Injector: Split/splitless injector.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

    • Injection Mode: Split (e.g., 50:1 split ratio) to handle the concentrated sample.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

      • Final Hold: Hold at 250 °C for 5 minutes. (This temperature program is a starting point and should be optimized for the specific instrument and column used to achieve baseline separation of the two isomer peaks.)

  • Data Analysis:

    • The FID generates a signal proportional to the amount of each compound eluting from the column.

    • The area under each peak is integrated.

    • The percentage of each isomer is calculated by dividing the area of the individual peak by the total area of both isomer peaks and multiplying by 100.

    • (Area % of Isomer) = (Area of Isomer Peak / [Area of cis Peak + Area of trans Peak]) x 100

Causality and Validation: The choice of a non-polar column is based on the need to separate isomers that have slight differences in their physical properties. The temperature program is designed to provide sufficient thermal energy to elute the compounds in a reasonable time while ensuring adequate separation (resolution) between the peaks. The FID is a robust and highly sensitive detector for hydrocarbons, making it ideal for quantifying these esters. The protocol is self-validating through the analysis of a known standard mixture to confirm peak identification (based on retention times) and detector response.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams outline the relationship between molecular structure and fragrance, as well as the analytical workflow.

cluster_0 Molecular Structure cluster_1 Olfactory Profile cis cis-Isomer (Axial-Equatorial) floral Intense Floral, Fruity, Woody-Orris cis->floral  Leads to trans trans-Isomer (Equatorial-Equatorial) woody Woody trans->woody  Leads to

Caption: Relationship between stereoisomer structure and resulting fragrance profile.

start Sample Injection gc_column GC Column Separation (Based on volatility) start->gc_column splitter Effluent Splitter gc_column->splitter fid Flame Ionization Detector (FID) splitter->fid To Detector data Chromatogram (Quantitative Data) fid->data

Caption: Simplified workflow for Gas Chromatography (GC) analysis of isomers.

Applications and Industry Significance

4-tert-butylcyclohexyl acetate is a versatile and substantive fragrance ingredient used extensively across the personal care, cosmetic, and household product industries.[1][2][9] Its presence in perfumes, soaps, detergents, lotions, and air fresheners is widespread.[1][3][9] The ability to modulate the scent from a powerful floral-woody to a more straightforward woody note by controlling the cis:trans ratio allows perfumers significant creative flexibility. This makes PTBCHA an indispensable tool for building complex and appealing fragrance compositions that enhance consumer products.[9][12][13]

References

  • Vertex AI Search. 4‑tert‑butylcyclohexyl Acetate | Aroma Chemicals Supplier. 1

  • Eternis. PTBCHA, cis 4-tert-butylcyclohexyl acetate.

  • Chemical Bull. 4-tert-butylcyclohexyl Acetate In Fine Fragrance: For Long-lasting Musk Effects.

  • Medium. The Sweet, Woody Notes of 4-tert-Butylcyclohexyl Acetate in Your Favorite Products.

  • ChemicalBook. 4-tert-Butylcyclohexyl acetate | 32210-23-4.

  • COSMILE Europe. 4-TERT-BUTYLCYCLOHEXYL ACETATE – Ingredient.

  • Sensenet. 4-tert-Butylcyclohexyl acetate CAS 32210-23-4 | Odour Threshold Value.

  • ScenTree. Vertenex® (CAS N° 32210-23-4).

  • Google Patents. US5977402A - Processes for preparing 4-tert.-butylcyclohexanol and 4-tert.-butylcyclohexyl acetate.

  • Google Patents. EP0998444B1 - Process for the preparation of 4-tert.-butylcyclohexyl acetate.

  • ResearchGate. Scheme 4. Synthesis of cis and trans-4-tert-butyl cyclohexyl BTCP...

  • ResearchGate. Fragrance material review on 4-tert-butylcyclohexyl acetate | Request PDF.

  • Perflavory. woody acetate, 32210-23-4.

  • ChemicalBook. 4-tert-Butylcyclohexyl acetate.

  • NIST. 4-tert-Butylcyclohexyl acetate - the NIST WebBook.

  • The Good Scents Company. cis-woody acetate, 10411-92-4.

  • Sigma-Aldrich. 4-tert-Butylcyclohexyl acetate, mixture of cis and trans 99 32210-23-4.

  • The Good Scents Company. trans-woody acetate, 1900-69-2.

  • Medium. Chemical Insights into 4-tert-Butylcyclohexyl Acetate (PTBCHA): Synthesis, Properties, and Olfactory Applications in China.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Allure of Woody Notes: Exploring 4-tert-Butylcyclohexyl Acetate in Modern Fragrances.

Sources

Technical Guide: Verifying the Purity of Synthesized 4-tert-butylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 4-tert-butylcyclohexanol (typically via reduction of 4-tert-butylcyclohexanone), the stereochemical outcome is a critical quality attribute.[1] The bulky tert-butyl group acts as a "conformational lock," preventing ring flipping and creating distinct cis (axial hydroxyl) and trans (equatorial hydroxyl) isomers.[1]

While High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are standard for quantitative ratio analysis, Melting Point (MP) analysis remains the most rapid, cost-effective, and immediate method for assessing bulk purity and isomeric integrity at the bench.[1]

The Core Insight: Unlike many compounds where isomers have vastly different physical states, pure cis- and trans-4-tert-butylcyclohexanol have surprisingly similar melting points (~82–83°C).[1] However, a mixture of the two exhibits a profound melting point depression (dropping to ~60–70°C).[1] This guide details how to exploit this eutectic behavior for purity verification.

Scientific Principles & Isomerism

The Conformational Lock

The tert-butyl group at the C4 position is so bulky that it forces the cyclohexane ring into a chair conformation where the tert-butyl group is equatorial.[1] This locks the conformation, meaning the position of the hydroxyl group at C1 determines the isomer:

  • trans-4-tert-butylcyclohexanol: The -OH group is equatorial .[1] This is the thermodynamically more stable isomer.[1]

  • cis-4-tert-butylcyclohexanol: The -OH group is axial .[1] This is less stable due to 1,3-diaxial interactions.[1]

The Eutectic Phenomenon

Because both pure isomers are crystalline solids with melting points within 1–2°C of each other, a single melting point measurement of ~81°C is ambiguous.[1] It could be pure trans OR pure cis.[1] However, the presence of even small amounts of the minor isomer disrupts the crystal lattice of the major isomer, causing a significant drop and broadening of the melting range.[1]

Comparative Analysis: MP vs. Alternatives

To validate the product, one must understand how MP compares to instrumental methods.[1]

FeatureMelting Point (MP)

H NMR Spectroscopy
Gas Chromatography (GC)
Primary Utility Bulk Purity & Identity VerificationStructural Confirmation & StereochemistryQuantitative Isomer Ratio
Speed Fast (< 10 mins)Moderate (Sample prep + acquisition)Moderate (Run time ~15-30 mins)
Cost LowHigh (Instrument + Solvents)Medium
Differentiation Depression: Mixtures melt lower (~65°C).[1] Mixed MP: Required to distinguish pure isomers.[1]Coupling Constants (

):
Definitive. trans (ax-H) has wide splitting (~11 Hz); cis (eq-H) has narrow splitting (~3 Hz).[1]
Retention Time: Distinct peaks.[1] trans usually elutes differently depending on column polarity.[1]
Limit of Detection ~1-2% impurity visible as range broadening< 1% (High Field)< 0.1%

Experimental Protocol: The Self-Validating System

This protocol is designed to be a self-validating system . If the melting point is sharp but the value is ambiguous, the "Mixed Melting Point" step acts as the internal control.[1]

Phase 1: Sample Preparation

Objective: Remove solvent residues which also cause MP depression.[1]

  • Isolate the synthesized crystals via vacuum filtration.[1]

  • Critical Step: Dry the sample in a vacuum desiccator or oven (at ~40°C) for at least 1 hour. Solvent inclusion is the most common cause of false negatives (low MP).[1]

Phase 2: The Melting Point Measurement

Apparatus: Capillary Melting Point Apparatus (e.g., Mel-Temp or Thiele Tube).[1]

  • Pack 2-3 mm of dry sample into a capillary tube.[1]

  • Ramp Rate: Rapidly heat to 60°C, then reduce heating rate to 1–2°C per minute .

    • Why? Fast heating causes thermal lag, resulting in falsely high readings.[1]

  • Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction).
Phase 3: The "Mixed Melting Point" Validation

Scenario: You obtain a sharp MP of 81–82°C. Is it trans or cis?

  • Take your unknown sample (50%) and mix it thoroughly with a known pure standard of trans-4-tert-butylcyclohexanol (50%).[1]

  • Measure the MP of this 1:1 mixture.

Data Interpretation Guide

Use the following reference data to interpret your results. Note that literature values can vary slightly based on crystal polymorphs, but the relative behavior is consistent.[1]

Observed Melting RangeInterpretationAction Required
81 – 83 °C (Sharp)High Purity Isomer (Likely trans or cis)Perform Mixed MP with authentic trans standard to confirm identity.
60 – 75 °C (Broad)Mixture of Isomers (Eutectic)Recrystallize (e.g., from petroleum ether) to enrich the major isomer.
< 60 °C (Broad)Wet Sample or Gross ImpurityDry sample thoroughly and re-test.[1] If unchanged, check NMR for solvent peaks.

Visualization of Workflows

Diagram 1: Analytical Workflow

This workflow illustrates the decision-making process during synthesis and purification.

AnalyticalWorkflow Start Crude Synthesis Product (Reduction of Ketone) Isolation Isolation & Drying (Remove Solvent) Start->Isolation MP_Test Measure Melting Point (MP) Isolation->MP_Test Range_Low Range: 60-75°C (Broad) MP_Test->Range_Low Wide Range Range_High Range: 80-83°C (Sharp) MP_Test->Range_High Sharp Range Recryst Recrystallization (Purify Isomer) Range_Low->Recryst Mixed_MP Perform Mixed MP (w/ Pure Trans Std) Range_High->Mixed_MP Recryst->Isolation Result_Drop MP Drops (Depression) Mixed_MP->Result_Drop Result_Stay MP Unchanged Mixed_MP->Result_Stay Concl_Cis Conclusion: Pure Cis (Identity Confirmed via Logic) Result_Drop->Concl_Cis Concl_Trans Conclusion: Pure Trans (Identity Confirmed) Result_Stay->Concl_Trans Concl_Mix Conclusion: Mixture (Impure)

Caption: Analytical workflow for distinguishing purity and identity of this compound isomers.

Diagram 2: NMR Validation Logic

While MP is the screen, NMR is the truth.[1] This diagram explains the mechanistic link between structure and signal.[1]

NMRLogic Isomer Isomer Structure Trans Trans-Isomer (Equatorial -OH) Isomer->Trans Cis Cis-Isomer (Axial -OH) Isomer->Cis Proton_Env H-C-O Proton Environment Trans->Proton_Env Forces Cis->Proton_Env Forces Axial_H Axial Proton (H) (Anti-parallel to neighbors) Proton_Env->Axial_H In Trans Eq_H Equatorial Proton (H) (Gauche to neighbors) Proton_Env->Eq_H In Cis Coupling Coupling Constant (J) (Splitting Pattern) Axial_H->Coupling Eq_H->Coupling Large_J Large J (~11 Hz) Broad Triplet/Multiplet Coupling->Large_J Axial-Axial Coupling Small_J Small J (~3 Hz) Narrow Peak Coupling->Small_J Axial-Equatorial Coupling

Caption: Mechanistic logic connecting stereochemistry to NMR signals (Karplus relationship).

References

  • Sigma-Aldrich. this compound, mixture of cis and trans, Product Specification.[1] (Accessed 2023).[1][2][3] [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7391, this compound.[1] (Accessed 2023).[1][2][3] [1]

  • ChemicalBook. Trans-4-tert-Butylcyclohexanol Properties and Melting Point Data.

  • MasterOrganicChemistry. The effects of "Conformational Locking" in Cyclohexane Derivatives. (General Reference for Mechanism).

Sources

Comparative analysis of the reaction rates of cis and trans isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Isomerism as a Kinetic Switch

In drug development and synthetic optimization, stereochemistry is often viewed through the lens of static receptor binding (lock-and-key). However, for process chemists and pharmacokineticists, stereoisomerism acts as a profound kinetic switch . The spatial arrangement of substituents—cis (syn) versus trans (anti)—dictates the accessibility of transition states, altering reaction rates by orders of magnitude.

This guide provides a rigorous, data-driven analysis of how geometric isomerism governs reaction kinetics. We focus on three critical mechanisms: E2 Elimination , Intramolecular Cyclization , and Bioinorganic Ligand Exchange .

Mechanistic Foundations

To predict relative rates, we must analyze the Gibbs Free Energy of Activation (


) . The reaction rate constant 

is defined by the Eyring equation:


Differences in reaction rates between cis and trans isomers arise from two sources:

  • Ground State Destabilization: If the reactant (ground state) is sterically crowded (common in cis isomers), its energy is higher. This reduces the activation energy barrier (

    
    ) to the transition state, resulting in steric acceleration .
    
  • Transition State Accessibility: If a specific orbital alignment (e.g., anti-periplanar) is required, one isomer may be "locked" in a non-reactive conformation, requiring a high-energy ring flip to react.

Case Study I: E2 Elimination Reactions

The Stereoelectronic Gatekeeper

In bimolecular elimination (E2), the base removes a


-proton while the leaving group departs simultaneously. This concerted mechanism strictly requires an anti-periplanar  geometry (dihedral angle of 

).
Experimental System: 4-tert-butylcyclohexyl derivatives

The tert-butyl group acts as a "locking" anchor, forcing the cyclohexane ring into a specific chair conformation where the bulky group is equatorial.[1]

  • Cis-Isomer: The leaving group (X) is forced into the axial position.[2] The

    
    -hydrogens are anti-periplanar.[1][3] Reaction is fast. 
    
  • Trans-Isomer: The leaving group (X) is locked in the equatorial position.[1] No anti-periplanar hydrogen is available without a prohibitively energetic ring flip. Reaction is negligible/slow.

Comparative Data: Relative Rates of Solvolysis/Elimination[4]
Isomer (4-t-butylcyclohexyl-X)Leaving Group OrientationReaction TypeRelative Rate (

)
Mechanism
Cis AxialE2 (with

)
~500 Direct Anti-Elimination
Trans EquatorialE2 (with

)
1 Requires Ring Flip / E1 Pathway

Note: The cis isomer reacts orders of magnitude faster because the transition state geometry is "pre-organized" in the ground state.

Mechanism Visualization (DOT)

E2_Elimination Cis_Ground Cis-Isomer (Ground State) Leaving Group: Axial Energy: High (Steric) TS_Cis Transition State (Cis) Anti-Periplanar Geometry Accessible Cis_Ground->TS_Cis Fast (k_cis) Trans_Ground Trans-Isomer (Ground State) Leaving Group: Equatorial Energy: Low (Stable) TS_Trans Transition State (Trans) Distorted Chair Inaccessible Trans_Ground->TS_Trans Slow (Ring Flip Req) Product Product 4-t-butylcyclohexene TS_Cis->Product TS_Trans->Product

Caption: Kinetic pathway of E2 elimination. The Cis isomer proceeds directly to the transition state, while the Trans isomer faces a high conformational barrier.

Case Study II: Intramolecular Cyclization

Proximity Effects in Anhydride Formation

In drug synthesis, cyclization rates often determine yield and impurity profiles. The dehydration of dicarboxylic acids to form cyclic anhydrides is a classic example of proximity-driven kinetics .

  • Maleic Acid (Cis): Carboxylic acid groups are on the same side (

    
    -isomer).[4] Proximity allows rapid nucleophilic attack at moderate temperatures (
    
    
    
    C).
  • Fumaric Acid (Trans): Carboxylic acid groups are on opposite sides (

    
    -isomer). Direct cyclization is geometrically impossible. It must first isomerize to Maleic acid (requiring high energy bond rotation) or decompose.
    
Experimental Data: Dehydration Conditions
IsomerStructureTemperature RequiredKinetic Barrier
Maleic Acid (Cis) Z-isomer

C
Low (Intramolecular attack favored)
Fumaric Acid (Trans) E-isomer

C
High (Requires Isomerization

)

Case Study III: Bioinorganic Kinetics (Cisplatin)

The "Trans Effect" in Drug Design

For platinum-based chemotherapeutics, the reaction rate of ligand exchange (aquation) is the critical determinant of toxicity vs. efficacy.

  • The Trans Effect: Ligands trans to a strong donor are more labile (leave faster). Chloride (

    
    ) has a stronger trans-effect than Ammonia (
    
    
    
    ).
  • Transplatin: The leaving

    
     is trans to another 
    
    
    
    . This makes the chloride highly labile . It hydrolyzes too fast in the blood, reacting with albumin/glutathione before reaching DNA.
  • Cisplatin: The leaving

    
     is trans to an 
    
    
    
    group (weak trans effect). The chloride is moderately labile . It survives the bloodstream and hydrolyzes inside the cell (low
    
    
    concentration), allowing it to bind DNA.
Kinetic Comparison: Aquation Rates
CompoundGeometryLeaving Cl PositionHydrolysis Rate (

)
Clinical Outcome
Transplatin TransTrans to ClFast (

)
Inactive (Deactivated before target)
Cisplatin CisTrans to

Slower (

)
Active (Reaches Nuclear DNA)
Pathway Visualization (DOT)

Cisplatin_Kinetics Trans_Start Transplatin (Cl trans to Cl) Trans_Hydro Rapid Hydrolysis (Bloodstream) Trans_Start->Trans_Hydro Fast (Strong Trans Effect) Cis_Start Cisplatin (Cl trans to NH3) Cis_Hydro Controlled Hydrolysis (Intracellular) Cis_Start->Cis_Hydro Slow (Weak Trans Effect) Deactivation Deactivation (Protein Binding) Trans_Hydro->Deactivation Off-Target Reaction DNA_Bind 1,2-Intrastrand Crosslink (Apoptosis) Cis_Hydro->DNA_Bind Effective Target Engagement

Caption: The Trans Effect accelerates Transplatin hydrolysis, leading to deactivation. Cisplatin's slower kinetics allow effective DNA targeting.

Experimental Protocols

Self-Validating Kinetic Assays

To rigorously compare isomer reaction rates in your own lab, use the following NMR-based protocol. This method is superior to UV-Vis for isomers as it provides structural confirmation simultaneously with kinetic data.

Protocol: -NMR Kinetic Monitoring of Solvolysis

Objective: Determine


 for cis vs trans tosylates.
  • Preparation:

    • Dissolve 0.05 mmol of the cis-tosylate in 0.6 mL of deuterated solvent (

      
       for acetolysis or 
      
      
      
      for methanolysis).
    • Prepare the trans-tosylate sample in a separate tube identically.

    • Internal Standard: Add 1

      
       of Hexamethyldisiloxane (HMDS) to both tubes for integration normalization.
      
  • Acquisition (Array Mode):

    • Pre-heat the NMR probe to the reaction temperature (e.g., 323 K).

    • Insert the sample and lock/shim immediately.

    • Set up a pad (pre-acquisition delay) array to acquire spectra every 5 minutes for 2 hours (cis) or every 30 minutes for 12 hours (trans).

  • Data Processing:

    • Integrate the diagnostic proton signal adjacent to the leaving group (

      
      ).
      
    • Plot

      
       vs. time (
      
      
      
      ).
    • The slope of the line is

      
      .
      
  • Validation Check:

    • Is the plot linear (

      
      )? If not, check for competing mechanisms (e.g., mixed E1/E2).
      
    • Does the product spectrum match the expected alkene (E2) or substitution product (SN1)?

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Lippert, B. (1992). Cisplatin: Chemistry and Biochemistry of a Leading Anticancer Drug. Wiley-VCH.
  • McGowan, G., et al. (2005). "Contrasting Chemistry of cis- and trans-Platinum(II) Diamine Anticancer Compounds: Hydrolysis Studies." Inorganic Chemistry.

  • Raheem, K. S., et al. (2019). "Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid." ACS Omega.

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.